beta-Estradiol 17-acetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOQNJVHDHYRN-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938492 | |
| Record name | Estradiol 17beta-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-60-8 | |
| Record name | Estradiol, 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Estradiol 17-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol 17beta-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 17-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Beta-Estradiol 17-Acetate: A Kinetic-Driven Prodrug for Sustained Estrogen Delivery
[1]
Executive Summary
Beta-Estradiol 17-acetate (E2-17Ac) is a synthetic C17
Its primary utility lies in its physicochemical balance.[1] The acetate moiety increases lipophilicity (LogP ~4.6) relative to the parent E2 (LogP ~4.0), facilitating solubility in hydrophobic delivery matrices (e.g., silicone elastomers).[1] Upon release, it undergoes rapid enzymatic hydrolysis to the active parent hormone.[1] This guide details the mechanism of action, emphasizing its kinetic activation and specific utility in controlled-release systems such as intravaginal rings (IVRs).[1]
Chemical & Pharmacological Identity
| Feature | Specification |
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
| CAS Number | 1743-60-8 |
| Molecular Weight | 314.42 g/mol |
| Classification | Steroid Ester (Prodrug) |
| Primary Target | Estrogen Receptors (ER |
| Key Property | Hydrolytic Lability: The short-chain acetate ester hydrolyzes significantly faster than long-chain analogs (e.g., stearate), preventing tissue accumulation of the ester itself.[1][2] |
Mechanism of Action (MoA)
The MoA of E2-17Ac is defined by a biphasic activation sequence : (1) Passive Diffusion/Release and (2) Bioactivation.[1]
Phase 1: The Prodrug Logic (Matrix Release)
In drug delivery systems like silicone IVRs, the release rate (
-
E2 (Parent): Lower solubility in silicone limits the concentration gradient, leading to insufficient sustained flux.[1]
-
E2-Valerate (Long-chain): High lipophilicity but extremely slow partitioning into the aqueous phase (sink conditions), resulting in sub-therapeutic release rates.[1]
-
E2-17Ac (Optimal): Sufficiently lipophilic to dissolve in the matrix (high
) but polar enough to partition into the vaginal fluid/plasma.[1] This "Goldilocks" property allows for zero-order release kinetics over 80+ days [1].[1]
Phase 2: Bioactivation (Hydrolysis)
Once released into the biological milieu (plasma or tissue fluid), E2-17Ac acts as a substrate for non-specific carboxylesterases (EC 3.1.1.[1]1) and arylesterases (EC 3.1.1.2).[1]
-
Reaction:
[1] -
Kinetics: The C17-acetate is hydrolyzed rapidly (
min in plasma), ensuring that the systemic circulation carries the active E2, not the ester.[1] This prevents the "depot effect" seen with intramuscular injections of E2-valerate, where the rate-limiting step is hydrolysis [2].[1]
Phase 3: Receptor Signaling
The active metabolite, 17
-
Genomic Pathway: E2 diffuses into the nucleus
Dimerizes with ER /ER Binds Estrogen Response Elements (EREs) Gene Transcription.[1] -
Non-Genomic Pathway: E2 binds membrane-associated ERs (mER/GPER)
Activates Kinase Cascades (MAPK/PI3K) Rapid vasodilation/neuroprotection.[1]
Note on Intrinsic Affinity: While E2-17Ac shows ~30-45% Relative Binding Affinity (RBA) in standard assays, this is often an artifact of esterase contamination in the cytosol preparation.[1] Under esterase-inhibited conditions, the bulky acetate group at C17 sterically hinders H-bonding with His-524 in the ER Ligand Binding Domain, significantly reducing intrinsic affinity [3].[1]
Visualization: Activation & Signaling Pathway[1]
Figure 1: The activation cascade of E2-17Ac, highlighting the critical hydrolysis step that converts the transport-optimized prodrug into the receptor-active hormone.[1]
Experimental Protocols
Protocol A: Fabrication of E2-17Ac Silicone Intravaginal Rings (IVR)
Objective: To create a sustained-release device utilizing the specific solubility properties of E2-17Ac.
Materials:
Workflow:
-
Dispersion: Mix micronized E2-17Ac (10% w/w) into the silicone elastomer base.[1] Critical Step: Ensure geometric mixing to prevent "hot spots" of drug.
-
Activation: Add n-propylorthosilicate (cross-linker) and stannous octoate (0.5% w/w).
-
Molding: Inject the mixture immediately into stainless steel molds (Ring dimensions: 54mm OD, 9mm cross-section).
-
Curing: Heat at 80°C for 2 minutes.
-
Post-Cure: Allow rings to equilibrate at room temperature for 24 hours to ensure complete cross-linking.
Validation:
-
Perform in vitro release in 1% Benzalkonium Chloride (sink condition) at 37°C. E2-17Ac should show linear release kinetics, unlike E2 (burst) or E2-Valerate (lag).[1]
Protocol B: In Vitro Esterase Hydrolysis Assay
Objective: To quantify the conversion rate of E2-17Ac to E2 in plasma or tissue homogenates.
Reagents:
-
Substrate: E2-17Ac (10 µM stock in DMSO).
-
Enzyme Source: Rat/Human Plasma or Liver Microsomes.[1]
-
Stop Solution: Ice-cold Acetonitrile (ACN).[1]
-
Internal Standard: Deuterated Estradiol (E2-d3).[1]
Step-by-Step:
-
Pre-incubation: Thaw plasma/microsomes and dilute in PBS (pH 7.4) to 1 mg protein/mL.[1] Pre-warm to 37°C for 5 mins.
-
Initiation: Spike with E2-17Ac (Final conc: 100 nM). Keep DMSO < 0.1%.
-
Sampling: At t = 0, 5, 10, 20, 30, 60 mins, remove 100 µL aliquots.
-
Quenching: Immediately add 200 µL ice-cold ACN containing E2-d3. Vortex for 30s.
-
Extraction: Centrifuge at 10,000 x g for 10 mins at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for E2-17Ac (314
product) and E2 (272 product). -
Calculation: Plot ln[Remaining E2-17Ac] vs. time to determine
and half-life ( ).
Data Summary: Comparative Pharmacology
The following table illustrates why E2-17Ac is selected over other derivatives for specific applications.
| Compound | Lipophilicity (LogP) | Hydrolysis Rate ( | Release from Silicone | Primary Application |
| 17 | ~4.0 | N/A (Active) | Fast / Burst | Oral (micronized), Transdermal |
| E2-17-Acetate | ~4.6 | Fast (<20 min) | Controlled / Linear | Vaginal Rings, Research Reagents |
| E2-Valerate | ~5.6 | Slow (>2 hrs) | Very Slow | IM Depot Injection |
| E2-Stearate | >8.0 | Very Slow (Hours/Days) | Negligible | Liposomal targeting (Experimental) |
References
-
Woolfson, A. D., et al. (1999).[1][4] Design of an intravaginal ring for the controlled delivery of 17beta-estradiol as its 3-acetate ester.[1][4] Journal of Controlled Release, 61(3), 319-328.[1] Link
-
Lieberman, M. E., et al. (1985).[1] Metabolism of estradiol fatty acid esters in man. The Journal of Clinical Endocrinology & Metabolism, 61(6), 1071-1075.[1] Link
-
Janocko, L., et al. (1984).[1] The interaction of C-17 esters of estradiol with the estrogen receptor.[3][5] Endocrinology, 114(4), 1180-1186.[1] Link
-
Vihma, V., et al. (2012).[1][6] Fatty acyl esterification and deesterification of 17β-estradiol in human breast subcutaneous adipose tissue.[1][6] The Journal of Clinical Endocrinology & Metabolism, 97(9), 3349-3356.[1][6] Link
-
Strom, J. O., et al. (2010).[1] Different methods for administering 17beta-estradiol to ovariectomized rats result in opposite effects on ischemic brain damage. BMC Neuroscience, 11,[1] 39. Link
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. Estradiol - Wikipedia [en.wikipedia.org]
- 4. Design of an intravaginal ring for the controlled delivery of 17 beta-estradiol as its 3-acetate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl esterification and deesterification of 17β-estradiol in human breast subcutaneous adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Beta-Estradiol 17-Acetate & Estrogen Receptor Binding Affinity
Executive Summary
The binding affinity of
Key Technical Insight: E2-17Ac functions primarily as a prodrug . The esterification at the C-17 position sterically hinders the ligand's ability to form critical hydrogen bonds within the ER Ligand Binding Domain (LBD), specifically disrupting the interaction with His524 (ER
This guide details the structural mechanics of this interaction, provides corrected binding data, and outlines a self-validating protocol to distinguish intrinsic binding from hydrolytic activation.
Molecular Mechanism: The 17-Position Criticality
To understand why E2-17Ac exhibits low intrinsic affinity, one must analyze the crystallography of the ER-Ligand complex.
Structural Biology of the Pocket
The ER Ligand Binding Domain (LBD) encapsulates 17
-
C-3 Phenolic Hydroxyl: Forms hydrogen bonds with Glu353 and Arg394 and a water molecule.
-
C-17
Hydroxyl: Forms a critical hydrogen bond with His524 in ER (or His475 in ER ).
The Acetate Clash
Acetylation of the 17
-
Loss of H-Bond Donor: The acetate group caps the oxygen, removing the proton required to H-bond with His524.
-
Steric Clash: The bulky acetyl group (
) exceeds the volume of the narrow hydrophobic cavity near Helix 11 and Helix 12, preventing the receptor from adopting the active "agonist" conformation.
Pathway Visualization
The following diagram illustrates the "Prodrug vs. Ligand" pathway, highlighting where experimental artifacts occur.
Caption: Figure 1. The dual pathway of E2-17Ac. Direct binding is sterically hindered (red dashed), while hydrolysis by esterases generates the high-affinity parent compound E2.
Binding Affinity Data Profile[1]
The following data summarizes the distinction between "Apparent" affinity (measured in esterase-rich conditions) and "Intrinsic" affinity (measured in purified systems).
Table 1: Comparative Binding Affinities (ER )[1]
| Compound | Condition / Assay Type | Relative Binding Affinity (RBA) | Interpretation | |
| 17 | Standard Reference | 100% | 0.13 nM | Native high-affinity ligand. |
| E2-17-Acetate | Rat Uterine Cytosol (25°C) | 31% – 45% | ~0.4 nM | Artifact: High hydrolysis rate mimics E2. |
| E2-17-Acetate | Purified Recombinant ER (4°C) | < 0.1% | > 100 nM | True Affinity: Steric hindrance blocks binding. |
| Estradiol 3-Acetate | Cytosol | ~24% | ~0.5 nM | Rapid hydrolysis at C-3 position. |
Data Synthesis: The discrepancy between the 31-45% RBA cited in older literature (e.g., Junkmann et al.) and the negligible affinity in structure-based predictions is due to the presence of esterases in uterine cytosol preparations. When hydrolysis is inhibited, the affinity of 17-esters drops precipitously (Janocko et al., 1984).
Experimental Protocol: Validating Intrinsic Affinity
To accurately assess the binding of E2-17Ac (or any steroid ester) without the confounding variable of hydrolysis, you must use a Purified Recombinant Receptor Assay with strict temperature controls.
Methodological Principles
-
Eliminate Esterases: Do not use crude cytosolic lysates (e.g., rat uterine homogenate). Use purified human recombinant ER
(rhER ). -
Temperature Control: Perform incubations at 4°C rather than 25°C or 37°C to kinetically slow any residual esterase activity.
-
Chemical Inhibition: (Optional) Include esterase inhibitors (e.g., PMSF, though check for ER interference) if using cellular lysates.
Step-by-Step Competitive Binding Workflow
Reagents:
-
Receptor: Full-length rhER
(e.g., 15 nM stock). -
Tracer:
-17 -Estradiol (1 nM final). -
Competitor: E2-17Ac (Range:
M to M). -
Buffer: 10 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT, 1 mg/mL BSA.
Protocol:
-
Preparation: Thaw rhER
on ice. Prepare serial dilutions of E2-17Ac in DMSO. -
Assembly:
-
Add 50
L Buffer. -
Add 20
L Competitor (E2-17Ac) or Vehicle. -
Add 20
L -E2 Tracer. -
Add 10
L rhER (Start reaction).
-
-
Incubation: Incubate for 18 hours at 4°C .
-
Note: 4°C is critical to prevent spontaneous hydrolysis of the acetate ester.
-
-
Separation: Add 100
L Dextran-Coated Charcoal (DCC) slurry to strip unbound ligand. Centrifuge at 3000 x g for 10 min at 4°C. -
Quantification: Decant supernatant into scintillation fluid and count (LSC).
-
Validation Check: Analyze an aliquot of the incubation mixture via HPLC/MS after the 18h incubation to confirm E2-17Ac integrity (i.e., ensure no E2 peak appears).
Assay Logic Diagram
Caption: Figure 2. Workflow for determining intrinsic binding affinity.[1][2] The 4°C incubation and HPLC QC step are safeguards against false positives caused by hydrolysis.
Implications for Drug Development[5][6]
Prodrug Design
E2-17Ac is effectively a prodrug. The acetate group increases lipophilicity, potentially altering absorption kinetics or allowing formulation in oil depots. However, its pharmacologic action is entirely dependent on in vivo conversion to E2.
False Positives in Screening
Researchers screening libraries of esterified steroids must be wary of "hits" in cell-based reporter assays (e.g., Luciferase). Cells contain abundant esterases. A positive result for an ester likely indicates:
-
Cellular uptake.
-
Intracellular hydrolysis.
-
Binding of the parent steroid.[1]
Recommendation: Always pair cell-based assays with cell-free, purified receptor binding assays to distinguish agonists from prodrugs.
References
-
Janocko L, Larner JM, Hochberg RB. (1984).[3] The interaction of C-17 esters of estradiol with the estrogen receptor.[4][1][2][5][6][7][8][9] Endocrinology, 114(4), 1180–1186.[3] Link[3]
-
Junkmann K, Witzel H. (1957).[3] Chemie und Pharmakologie von Steroidhormon-Estern.[3][5] Zeitschrift für Vitamin-, Hormon- und Fermentforschung, 9, 97–143.[3]
-
Kuiper GG, et al. (1997).[10] Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. Link
-
Brzozowski AM, et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature, 389, 753–758. Link (PDB Structure 1ERE Reference)
-
Blair RM, et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. Link
Sources
- 1. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]
- 6. Structure-function relationship of estrogen receptor alpha and beta: impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. journal.waocp.org [journal.waocp.org]
Technical Guide: Beta-Estradiol 17-Acetate (E2-17A)
[1]
Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Pharmacologists Version: 1.0
Executive Summary
Beta-Estradiol 17-acetate (E2-17A; CAS 1743-60-8) is the C17
This guide details the physicochemical properties, synthesis strategies, and experimental protocols for utilizing E2-17A in pharmacological research and drug delivery system (DDS) development.
Chemical Architecture & Physicochemical Profile
Structural Analysis
The biological activity of estradiol esters is dictated by the position of the esterification.
-
3-Position (Phenolic): Highly reactive. Esters here (e.g., Estradiol 3-acetate) are susceptible to rapid non-enzymatic hydrolysis in aqueous buffers and plasma.
-
17-Position (Secondary Aliphatic): Sterically hindered compared to primary alcohols but chemically stable in neutral aqueous environments. Hydrolysis requires specific esterase activity, making E2-17A a more controlled prodrug candidate than 3-esters.
Solubility & Stability Data
| Property | Specification | Experimental Notes |
| Molecular Formula | C | MW: 314.42 g/mol |
| Appearance | White crystalline powder | Protect from light; hygroscopic.[1] |
| Solubility (Organic) | Ethanol, DMSO, DMF (~20-50 mg/mL) | Soluble in polar organic solvents. |
| Solubility (Aqueous) | Practically insoluble (<1 | Requires co-solvent (e.g., cyclodextrin or PEG) for aqueous delivery. |
| Lipophilicity (LogP) | ~4.6 | Higher than E2 (4.01), facilitating membrane permeation. |
| Hydrolysis Rate | Faster hydrolysis than long-chain esters (valerate, cypionate). |
Synthesis & Purification Strategies
Direct acetylation of estradiol with acetic anhydride typically yields a mixture of 3-acetate, 17-acetate, and 3,17-diacetate, with the phenolic 3-acetate often forming kinetically first. To isolate high-purity E2-17A, a protection-deprotection strategy is required.
Protocol A: Chemical Synthesis (Regioselective)
Objective: Synthesize E2-17A by protecting the reactive phenolic hydroxyl group.
-
Protection (C3-OH):
-
React 17
-estradiol with benzyl chloride ( ) in the presence of potassium carbonate ( ) in acetone reflux. -
Result: 3-Benzyloxy-estradiol (Protection of the phenolic -OH).
-
-
Esterification (C17-OH):
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in ethyl acetate/ethanol.
-
Add 10% Pd/C catalyst and expose to hydrogen gas (
) atmosphere (1 atm). -
Result: Cleavage of the benzyl ether yields Beta-Estradiol 17-acetate .
-
-
Purification:
-
Recrystallize from methanol/water to remove trace catalyst and byproducts.
-
Diagram 1: Synthesis Logic Flow
Caption: Step-wise chemical synthesis ensuring regioselectivity at the 17-position via C3-protection.
Pharmacology & Metabolic Fate[3][4][5]
Mechanism of Action
E2-17A is biologically inactive at the estrogen receptor (ER) until hydrolyzed. The acetate group at C17 prevents stable hydrogen bonding within the receptor's ligand-binding pocket. Upon systemic entry, ubiquitous esterases (carboxylesterases) cleave the acetate bond.
Hydrolysis Kinetics
-
Plasma Stability: E2-17A has a short half-life in plasma (minutes to hours depending on species) compared to long-chain esters like Estradiol Valerate or Cypionate.
-
Comparison:
-
Estradiol 3-Acetate: Hydrolyzes extremely rapidly (seconds/minutes) due to the unstable phenolic ester.
-
Estradiol 17-Acetate: Hydrolyzes moderately (minutes), acting as a short-acting prodrug.
-
Estradiol 17-Valerate: Hydrolyzes slowly (hours), providing sustained release.
-
Diagram 2: Metabolic Activation Pathway
Caption: Metabolic activation of E2-17A by plasma esterases into the active 17
Experimental Protocols
In Vitro Plasma Stability Assay
Purpose: To determine the metabolic half-life (
Materials:
-
Pooled human or rat plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Stock solution of E2-17A (10 mM in DMSO).
-
Internal Standard (e.g., Deuterated Estradiol-d5).
-
Acetonitrile (ACN) with 0.1% Formic Acid.
Procedure:
-
Preparation: Pre-warm plasma to 37°C in a water bath.
-
Spiking: Add E2-17A stock to plasma to a final concentration of 1
M (ensure DMSO < 0.1% v/v). -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: At time points
min, remove 100 L aliquots. -
Quenching: Immediately transfer aliquot into 300
L ice-cold Acetonitrile containing Internal Standard to stop esterase activity and precipitate proteins. -
Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for E2-17A (parent) and E2 (metabolite).
-
Calculation: Plot ln[Concentration] vs. time. The slope
gives .
Stock Solution Preparation for Cell Culture
Purpose: Safe handling of hydrophobic steroids for in vitro assays.
-
Solvent Choice: Dissolve E2-17A in high-grade DMSO to create a 10 mM Master Stock .
-
Storage: Aliquot into amber glass vials (avoid plastic which can absorb steroids) and store at -20°C.
-
Working Solution: Dilute the Master Stock 1:1000 in culture medium immediately before use to achieve 10
M. Further serial dilutions should be done in medium.-
Critical: Final DMSO concentration on cells must be < 0.1% to avoid solvent toxicity.
-
References
-
Larner, J. M., & Hochberg, R. B. (1985). The clearance and metabolism of estradiol and estradiol-17-esters in the rat.[3] Endocrinology, 117(3), 1209–1214. Link
-
Woolfson, A. D., et al. (1999). High-performance liquid chromatographic determination of 17beta-estradiol and 17beta-estradiol-3-acetate solubilities and diffusion coefficients in silicone elastomeric intravaginal rings. Journal of Chromatography B, 729(1-2), 163-171. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6852404, Estradiol 17-acetate.[1] Link
-
Lievertz, R. W. (1987).[2] Pharmacology and pharmacokinetics of estrogens. American Journal of Obstetrics and Gynecology, 156(5), 1289-1293. Link
An In-Depth Technical Guide to β-Estradiol 17-acetate
Abstract
β-Estradiol 17-acetate is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the 17-acetate group modifies the pharmacokinetic profile of the parent hormone, primarily enhancing its stability and duration of action. This technical guide provides a comprehensive overview of β-Estradiol 17-acetate, focusing on its fundamental physicochemical properties, including a detailed analysis of its molecular weight. Furthermore, this document outlines authoritative methods for its analytical characterization, discusses its biological mechanism of action as an estrogen receptor agonist, and presents standardized protocols for its handling, storage, and application in research settings. This guide is intended for researchers, scientists, and drug development professionals who require a detailed, field-proven understanding of this important steroidal compound.
Introduction: The Significance of Esterification
17β-Estradiol (E2) is the most potent endogenous estrogen in mammals, playing a critical role in the regulation of the reproductive system and affecting numerous other physiological processes, including bone density, cardiovascular health, and cognition[1]. However, when administered exogenously, its therapeutic efficacy is limited by rapid first-pass metabolism in the liver.
To overcome this limitation, synthetic derivatives have been developed. β-Estradiol 17-acetate is one such derivative, an estrogen ester where an acetate group is attached at the C17β position of the estradiol steroid nucleus[2]. This esterification serves a crucial purpose: it renders the molecule more lipophilic, which can alter its absorption and distribution, and protects the 17β-hydroxyl group from immediate oxidation. In vivo, endogenous esterase enzymes cleave the acetate group, releasing the active 17β-estradiol. This process of gradual hydrolysis effectively creates a slow-release depot, prolonging the hormone's biological activity. Understanding the precise molecular characteristics of this ester is the first step in its effective application.
Physicochemical Properties and Molecular Weight
The cornerstone of any chemical entity's characterization is its molecular formula and weight. These values are fundamental for calculating molarity, preparing solutions of precise concentrations, and interpreting mass spectrometry data.
Molecular Formula and Weight Calculation
The empirical formula for β-Estradiol 17-acetate is C₂₀H₂₆O₃[3][4]. The molecular weight is derived from the sum of the atomic masses of its constituent atoms:
-
Carbon (C): 20 atoms × 12.011 u = 240.22 u
-
Hydrogen (H): 26 atoms × 1.008 u = 26.208 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
Total Molecular Weight ≈ 314.42 g/mol
This calculated value is consistently reported across major chemical data repositories and suppliers[3][5][6][7]. The exact mass, used in high-resolution mass spectrometry, is 314.18819469 Da[8].
Key Physicochemical Data
A summary of essential data for β-Estradiol 17-acetate is provided below for quick reference. These parameters are critical for designing experiments, from solubilization to analytical detection.
| Property | Value | Source(s) |
| Molecular Weight | 314.42 g/mol | [3][5][7] |
| Molecular Formula | C₂₀H₂₆O₃ | [3][4][6] |
| CAS Number | 1743-60-8 | [3][9] |
| Appearance | White to off-white powder/solid | [4][6] |
| Melting Point | ~210 °C | [6] |
| Solubility | Chloroform (50 mg/mL), DMSO, Ethanol | [4][10][11] |
| Storage Temperature | Room Temperature | [4] |
| XLogP3 | 4.6 | [6] |
Analytical Characterization: A Self-Validating Workflow
Ensuring the identity, purity, and concentration of a compound is paramount for scientific integrity. A multi-step analytical workflow provides a self-validating system to confirm the quality of a β-Estradiol 17-acetate sample before its use in any experiment.
Workflow for Compound Verification
The following diagram illustrates a logical workflow for the complete characterization of a β-Estradiol 17-acetate standard.
Caption: Workflow for identity and purity validation of β-Estradiol 17-acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of steroid compounds. A reversed-phase method is typically employed due to the hydrophobic nature of the steroid backbone[12].
Exemplar Protocol: Purity Assessment by RP-HPLC-UV
This protocol is a representative method for determining the chromatographic purity of β-Estradiol 17-acetate.
-
Standard Preparation: Accurately weigh and dissolve β-Estradiol 17-acetate in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock with the mobile phase.
-
Instrumentation & Columns:
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the absorbance of the phenolic ring)[13].
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working standard and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
System Suitability: Ensure theoretical plates > 2000 and tailing factor < 2.0 for the main analyte peak.
-
Rationale for Choices: A C18 column is chosen for its strong hydrophobic interaction with the steroid. An acetonitrile/water mobile phase provides good separation efficiency. Detection at 280 nm is selective for the phenolic A-ring of the estradiol moiety, offering a good balance of sensitivity and specificity[11][13].
Biological Context and Mechanism of Action
β-Estradiol 17-acetate itself has a low binding affinity for estrogen receptors (ERs)[2]. Its biological activity is dependent on its in-vivo hydrolysis to 17β-estradiol, the primary agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1][14].
Upon entering the cell, 17β-estradiol binds to ERs located in the nucleus and/or cytoplasm[1][15]. This binding event triggers a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus[15][16]. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription[16][17]. This "genomic" pathway is the classical mechanism of estrogen action. Additionally, estrogens can initiate rapid, non-genomic signaling through membrane-associated ERs, activating kinase cascades like MAPK and PI3K/AKT[17][18][19].
Estrogen Receptor Signaling Pathway
The following diagram illustrates the primary genomic signaling pathway activated by estradiol following its release from β-Estradiol 17-acetate.
Caption: Genomic signaling pathway of 17β-estradiol after hydrolysis.
Conclusion
β-Estradiol 17-acetate is a chemically modified yet biologically crucial prodrug of estradiol. Its molecular weight of 314.42 g/mol is a foundational parameter for its use in quantitative scientific research. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation using techniques like HPLC, ensures the reliability and reproducibility of experimental outcomes. Its mechanism of action, mediated through its conversion to 17β-estradiol and subsequent activation of estrogen receptor pathways, underpins its application in a wide array of studies in endocrinology, cancer biology, and drug development. This guide provides the core technical knowledge and practical protocols necessary for the confident and effective use of this compound in a professional research environment.
References
- Estrogen receptor signaling mechanisms - PMC - NIH. (n.d.).
- Estrogen Signaling Pathway. (n.d.).
- Estrogen Receptor Signaling in Breast Cancer. (2023). MDPI.
- Membrane-Associated Estrogen Receptor Signaling Pathways in Human Cancers. (2007).
- Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. (2005). Molecular Endocrinology, Oxford Academic.
- β-Estradiol 17-acetate ≥99% 1743-60-8. (n.d.). Sigma-Aldrich.
- β-Estradiol 17-acetate ≥99% 1743-60-8. (n.d.). Sigma-Aldrich.
- β-Estradiol 17-acetate ≥99% 1743-60-8. (n.d.). Sigma-Aldrich.
- β-Estradiol 17-Acetate | Estrogen/progestogen Receptor chemical | CAS 1743-60-8. (n.d.). Selleck Chemicals.
- beta-Estradiol-17-acet
- 17β-Estradiol Product Inform
- ESTRADIOL 17-ACET
- Estradiol 17β-acet
- Estradiol. (n.d.). Wikipedia.
- Estradiol, 17-acet
- Estradiol 17-acetate. (n.d.).
- Hormone Assay Methods by HPLC. (n.d.).
- 17β-Estradiol (CAS 50-28-2). (n.d.). Cayman Chemical.
- HPLC Techniques for Blood Analysis. (n.d.). Scribd.
- β-Estradiol 17-acetate, CAS 1743-60-8. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 3. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
- 4. β-雌二醇 17-醋酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. echemi.com [echemi.com]
- 7. β-Estradiol 17-acetate, CAS 1743-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Estradiol 17-acetate | C20H26O3 | CID 6852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SupraBank - Molecules - beta-Estradiol-17-acetate [suprabank.org]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. scribd.com [scribd.com]
- 14. Estradiol - Wikipedia [en.wikipedia.org]
- 15. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
Methodological & Application
beta-Estradiol 17-acetate concentration for endothelial cells
Application Note: Optimization of beta-Estradiol 17-Acetate Treatment in Endothelial Cell Models
Executive Summary & Scientific Rationale
beta-Estradiol 17-acetate (E2-17Ac) is a synthetic ester derivative of the endogenous hormone 17
Why use E2-17Ac over standard E2?
-
Lipophilicity & Membrane Permeability: The acetate group at the C17 position increases lipophilicity, potentially altering membrane transit kinetics compared to the parent hydroxylated compound.
-
Metabolic Stability (Prodrug Mechanism): In cell culture, intracellular esterases hydrolyze E2-17Ac back to active 17
-estradiol.[1] This provides a "sustained release" mechanism, avoiding the rapid spikes and degradation sometimes seen with direct E2 administration. -
Specific Efficacy: Research indicates that 10 nM E2-17Ac is a critical threshold for promoting survival and proliferation in human brain microvascular endothelial cells (hBMECs), a concentration that mimics physiological tissue levels while accounting for hydrolysis rates.[1]
Chemical Properties & Preparation
Before initiating biological assays, correct handling of this lipophilic steroid is paramount to avoid precipitation or binding to plasticware.
| Parameter | Specification |
| Compound Name | beta-Estradiol 17-acetate |
| CAS Number | 1743-60-8 |
| Molecular Weight | 314.42 g/mol |
| Solubility (DMSO) | ~20 mg/mL (Recommended) |
| Solubility (Ethanol) | ~2.5 mg/mL |
| Solubility (Water) | Insoluble (Requires carrier) |
Stock Solution Protocol
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2] Ethanol is a secondary choice but evaporates faster, altering concentration over time.[1]
-
Calculation (10 mM Stock): Dissolve 3.14 mg of E2-17Ac in 1 mL of DMSO.
-
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic and photodegradation). Store at -20°C. Do not freeze-thaw more than 3 times.
Critical Experimental Conditions: The "Estrogen-Free" System
Endothelial cells (HUVECs, hBMECs) are highly sensitive to estrogens. Standard culture media contain Phenol Red (a weak estrogen mimic) and Fetal Bovine Serum (FBS) rich in endogenous bovine hormones. Failure to remove these will mask the effect of E2-17Ac. [1]
The "Clean" System Setup:
-
Basal Medium: Phenol Red-Free Endothelial Basal Medium (e.g., EBM-2 or MCDB 131).[1]
-
Supplement: Charcoal-Stripped FBS (CS-FBS). Activated charcoal removes lipophilic hormones (estrogens, cortisol) from the serum.
-
Plasticware: Use standard tissue culture treated plastics, but ensure no exogenous coating contains undefined hormonal factors.[1]
Dose-Response Strategy
While 10 nM is the validated effective concentration for endothelial survival, a dose-response curve is required for new cell lines (e.g., HUVEC vs. HAEC).
Recommended Concentration Range:
-
Physiological Baseline: 0.1 nM – 1 nM[1]
-
Effective Proliferative Dose (Target): 10 nM (Validated in hBMEC)
-
Pharmacological/Maximal: 100 nM – 1 µM
Cytotoxicity Warning: Concentrations >10 µM are generally cytotoxic or cause non-specific membrane effects unrelated to ER signaling.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the uptake, hydrolysis, and dual-signaling pathway of E2-17Ac in endothelial cells.
Caption: Mechanism of Action: E2-17Ac acts as a prodrug, hydrolyzed by esterases to E2, triggering rapid eNOS and genomic pathways.
Detailed Protocol: Angiogenesis & Proliferation Assay
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVEC) or Brain Microvascular ECs (hBMEC).
Phase 1: Hormone Deprivation (Starvation)[1]
-
Day 0: Seed ECs at 5,000 cells/cm² in standard Growth Medium. Allow attachment (6–8 hours).
-
Day 0 (Evening): Wash cells 2x with PBS.
-
Media Switch: Add Starvation Medium (Phenol Red-Free Medium + 2-5% Charcoal-Stripped FBS + 1% L-Glutamine).
-
Incubation: Incubate for 24 hours . This "resets" the estrogen receptors.[1]
Phase 2: Treatment
-
Day 1: Prepare working solutions of E2-17Ac in Starvation Medium.
-
Application: Aspirate old medium and add treatment medium.[1]
-
Duration:
Phase 3: Readout (Angiogenesis/Tube Formation)[1]
-
Coat 96-well plate with Growth Factor Reduced Matrigel (50 µL/well). Polymerize at 37°C for 30 min.
-
Trypsinize treated ECs (from Phase 2) and re-seed 1.5 x 10⁴ cells/well onto the Matrigel .
-
Maintain E2-17Ac concentration in the media during the assay.[1][3]
-
Imaging: Capture images at 6, 12, and 24 hours.
-
Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).[1]
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| High Background in Control | Phenol Red or Serum Contamination | Ensure media is Phenol Red-Free and FBS is Charcoal-Stripped.[1] |
| Precipitation of Compound | High Aqueous Concentration | Do not dilute stock directly into PBS.[1] Dilute into media with rapid vortexing.[1] Keep DMSO < 0.1%.[1][6] |
| No Response observed | Receptor Downregulation | Extended starvation (>48h) can degrade ERs. Limit starvation to 24h. |
| Cell Detachment | Low Serum | E2-17Ac promotes survival, but 2% CS-FBS is minimal.[1] If cells die, increase CS-FBS to 5%.[1] |
References
-
Burek, M. et al. (2019). "beta-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery."[1][3][4][7] Frontiers in Cellular Neuroscience.
- Key Finding: Validates 10 nM E2-17Ac as the optimal concentration for hBMEC survival and prolifer
-
Caulin-Glaser, T. et al. (1997).[1][8] "17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization."[1][8] Circulation Research.
-
Simoncini, T. et al. (2000). "Human vascular endothelial cells contain membrane binding sites for estradiol, which mediate rapid intracellular signaling."[1] PNAS.[1]
-
Key Finding: Delineates the membrane-initiated signaling pathway relevant to lipophilic esters like E2-17Ac.[1]
-
-
Selleck Chemicals. "Beta-Estradiol 17-acetate Product Datasheet."
- Key Finding: Chemical properties, solubility data (DMSO 20 mg/mL)
Sources
- 1. mpbio.com [mpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. 17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: beta-Estradiol 17-acetate (E2-17A) for High-Fidelity BBB Modeling
This Application Note and Protocol Guide is designed for researchers establishing high-fidelity Blood-Brain Barrier (BBB) models, particularly those utilizing primary human brain microvascular endothelial cells (hBMECs) where cell senescence and loss of phenotype are critical challenges.
Executive Summary
beta-Estradiol 17-acetate (E2-17A) is a synthetic ester derivative of the endogenous steroid 17
This guide details the mechanistic rationale and step-by-step protocols for utilizing E2-17A to overcome common "senescence barriers" in primary cell culture, ensuring physiologically relevant Trans-Endothelial Electrical Resistance (TEER) and tight junction protein expression.
Scientific Foundation & Mechanism
The "Prodrug" Advantage
Unlike free 17
Signaling Pathway
The released E2 acts via two distinct pathways to reinforce the BBB:
-
Genomic Pathway: E2 binds to nuclear Estrogen Receptors (ER
/ER ), dimerizes, and binds to Estrogen Response Elements (EREs) on DNA. This upregulates the transcription of critical tight junction proteins, specifically Claudin-5 and Occludin . -
Non-Genomic Pathway: Cytosolic E2 activates the PI3K/Akt signaling cascade, which inhibits matrix metalloproteinases (MMPs), preventing the degradation of existing tight junction complexes.
Pathway Visualization
The following diagram illustrates the intracellular conversion and dual-action signaling of E2-17A in brain endothelial cells.
Figure 1: Mechanism of Action. E2-17A acts as a lipophilic prodrug, releasing active estradiol to upregulate tight junctions via genomic and non-genomic pathways.
Experimental Protocols
Protocol A: Reagent Preparation
Caution: E2-17A is a steroid hormone derivative.[1] Handle with appropriate PPE in a fume hood.
-
Solubility Check: E2-17A is practically insoluble in water.
-
Primary Solvent: Chloroform (50 mg/mL) or Ethanol (20 mg/mL).
-
Culture Compatible Solvent: DMSO (Dimethyl sulfoxide).
-
-
Stock Solution (10 mM):
-
Weigh 3.14 mg of beta-Estradiol 17-acetate (MW: 314.42 g/mol ).
-
Dissolve in 1.0 mL of sterile, high-grade DMSO.
-
Vortex for 30 seconds until completely clear.
-
Aliquot: Dispense 20 µL aliquots into light-protected (amber) microtubes.
-
Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[2]
-
-
Working Solution (10 µM):
-
Dilute 1 µL of Stock Solution into 999 µL of sterile PBS or culture medium.
-
Final Concentration for Assay: Typically 10 nM (1:1000 dilution of the Working Solution into culture medium).
-
Protocol B: Primary hBMEC Isolation & Maintenance
Rationale: Primary human brain endothelial cells often undergo senescence after isolation. E2-17A (10 nM) has been proven to be a critical factor for promoting adhesion and proliferation in female-derived hBMECs.[1][3]
-
Basal Medium: Endothelial Cell Basal Medium (e.g., EBM-2) supplemented with 5% fetal bovine serum (FBS), hydrocortisone, and growth factors (VEGF, IGF).
-
Supplementation:
-
Culture Conditions:
-
Coat flasks with Collagen Type I or Fibronectin.
-
Seed cells at 5,000 cells/cm².
-
Incubate at 37°C, 5% CO₂, 95% humidity.
-
Change medium every 48 hours , ensuring fresh E2-17A is added with every change (steroids can degrade or adsorb to plastics).
-
Protocol C: BBB Integrity Validation (Transwell Model)
This protocol validates the functional barrier properties (TEER and Permeability) after E2-17A treatment.
1. Setup
-
Insert: 0.4 µm pore size, polyester (PET) Transwell inserts (24-well format).
-
Seeding: Seed hBMECs (or bEnd.3/hCMEC/D3) on the apical side (1 × 10⁵ cells/cm²).
-
Treatment:
2. TEER Measurement (Ohmic Resistance)
-
Equipment: EVOM (Epithelial Voltohmmeter) with chopstick electrodes.
-
Procedure:
-
Equilibrate plate to room temperature (20 mins) to avoid temperature-dependent resistance spikes.
-
Immerse electrodes: Short arm in apical, long arm in basolateral chamber.
-
Record resistance (
). -
Measure a blank insert (no cells) (
).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Calculation:
-
3. Permeability Assay (Paracellular Leakage)
-
Tracer: Lucifer Yellow (LY) or FITC-Dextran (4 kDa).
-
Procedure:
-
Replace apical medium with 200 µL of tracer solution (e.g., 100 µM LY in transport buffer).
-
Add 800 µL tracer-free buffer to basolateral chamber.
-
Incubate at 37°C for 60 minutes on an orbital shaker (low speed).
-
Sample 100 µL from the basolateral chamber.
-
Measure fluorescence (Ex/Em: 428/536 nm for LY).
-
Calculate Apparent Permeability Coefficient (
).
-
Data Analysis & Expected Results
Quantitative Benchmarks
The following table summarizes expected outcomes when treating primary hBMECs with 10 nM E2-17A compared to untreated controls.
| Parameter | Control (Vehicle) | E2-17A Treated (10 nM) | Interpretation |
| TEER ( | 150 - 200 | 250 - 350 | Significant tightening of the barrier. |
| Permeability ( | Reduced paracellular leakage. | ||
| Claudin-5 Expression | Baseline | High (+50-80%) | Enhanced tight junction assembly. |
| Cell Morphology | Cobblestone, occasional gaps | Tight, continuous monolayer | Improved vitality and contact inhibition. |
Experimental Workflow Diagram
Use this workflow to standardize your validation process.
Figure 2: Experimental Workflow. A standardized timeline for seeding, treating, and validating BBB models using E2-17A.
References
-
Bake, S., & Sohrabji, F. (2004). 17beta-estradiol differentially regulates blood-brain barrier permeability in young and aging female rats.[4] Endocrinology, 145(12), 5471–5475.[5]
-
Bienboire-Frosini, C., et al. (2021). beta-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery.[1] Frontiers in Cellular Neuroscience.
-
Hartz, A. M., et al. (2010). 17-beta-Estradiol: a powerful modulator of blood-brain barrier BCRP activity. Journal of Cerebral Blood Flow & Metabolism, 30(10), 1742–1755.
-
Sigma-Aldrich. Product Specification: beta-Estradiol 17-acetate (CAS 1743-60-8).
Sources
- 1. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. 17beta-estradiol differentially regulates blood-brain barrier permeability in young and aging female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
In Vivo Delivery of Beta-Estradiol 17-Acetate: A Guide for Preclinical Research
Introduction
Beta-estradiol 17-acetate is a synthetic ester of estradiol, the primary female sex hormone. In biomedical research, it serves as a valuable tool for studying the myriad physiological and pathological processes influenced by estrogens, including reproductive biology, oncology, neuroendocrinology, and skeletal homeostasis. As a prodrug, beta-estradiol 17-acetate is readily metabolized in vivo by esterases to release the active hormone, 17β-estradiol.[1][2] This conversion happens rapidly, with studies in human serum showing a hydrolysis half-life of approximately 28 seconds.[3] The selection of an appropriate in vivo delivery method is paramount to achieving desired pharmacokinetic profiles, ensuring experimental reproducibility, and obtaining reliable data. This guide provides detailed application notes and protocols for the most common in vivo delivery methods for beta-estradiol 17-acetate in rodent models, tailored for researchers, scientists, and drug development professionals.
Comparative Overview of In Vivo Delivery Methods
The choice of delivery method for beta-estradiol 17-acetate is dictated by the specific research question, the desired duration of exposure, and the target physiological concentration. The three primary methods discussed herein are subcutaneous injection, oral gavage, and the use of implantable pellets. Each method presents a unique set of advantages and disadvantages in terms of ease of administration, pharmacokinetic profile, and potential for adverse effects.
| Delivery Method | Typical Dosage (Rodents) | Frequency | Advantages | Disadvantages | Expected Pharmacokinetic Profile |
| Subcutaneous Injection | 0.1 - 100 µg/kg | Daily or as required | - Precise dose administration- Rapid absorption- Relatively simple procedure | - Requires repeated animal handling, inducing stress- Can lead to fluctuating hormone levels | Rapid peak in serum concentration followed by a relatively rapid decline. |
| Oral Gavage | 10 - 1000 µg/kg | Daily | - Mimics oral route of administration in humans- Precise dosing | - High first-pass metabolism, leading to low bioavailability[4]- Potential for esophageal injury and stress | Variable absorption with a significant first-pass effect, resulting in higher estrone to estradiol ratios. |
| Implantable Pellets | 0.1 - 10 mg/pellet | Single implantation for sustained release (e.g., 21, 60, or 90 days) | - Provides continuous, long-term hormone release- Reduces animal handling and stress | - Potential for initial dose dumping ("burst effect")- Can lead to supraphysiological and highly variable hormone levels[5]- May cause local tissue reactions | Initial supraphysiological peak followed by a gradual decline in hormone levels over the release period. |
Signaling Pathway of Estradiol
Beta-estradiol 17-acetate acts as a prodrug, being rapidly hydrolyzed by esterases to 17β-estradiol. Estradiol then exerts its biological effects primarily through binding to two nuclear estrogen receptors, ERα and ERβ.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[1]
Caption: Mechanism of action of beta-estradiol 17-acetate.
Protocols for In Vivo Delivery
Subcutaneous Injection
This method is suitable for studies requiring precise dosing and for examining the acute effects of estradiol.
Scientific Rationale: Subcutaneous injection allows for the direct administration of a known quantity of the compound into the interstitial fluid, leading to relatively rapid absorption into the systemic circulation. The use of an oil-based vehicle can create a small depot, slowing the release compared to an aqueous solution.
Experimental Workflow:
Caption: Workflow for subcutaneous injection of beta-estradiol 17-acetate.
Materials:
-
Beta-estradiol 17-acetate (powder)
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile glass vials
-
1 mL sterile syringes with 25-27 gauge needles
-
Analytical balance
-
Vortex mixer or sonicator
Protocol:
-
Dosage Calculation:
-
Determine the desired dose in mg/kg.
-
Calculate the total amount of beta-estradiol 17-acetate needed based on the number of animals and the dosing volume.
-
Note: The molecular weight of beta-estradiol 17-acetate (314.42 g/mol ) is higher than that of 17β-estradiol (272.38 g/mol ). To deliver an equivalent molar dose of estradiol, adjust the mass of the acetate form accordingly (multiply the estradiol dose by approximately 1.15).
-
-
Preparation of Dosing Solution (Example for a 1 mg/mL stock in sesame oil):
-
Aseptically weigh 10 mg of beta-estradiol 17-acetate powder and transfer it to a sterile glass vial.
-
Add 10 mL of sterile sesame oil to the vial.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the powder is completely dissolved. Beta-estradiol 17-acetate is soluble in chloroform at 50 mg/mL; solubility in oils may be lower and require gentle heating.[6]
-
Store the stock solution protected from light at 4°C.
-
-
Administration:
-
Acclimatize the animal to handling prior to the experiment.
-
Weigh the animal to determine the precise injection volume.
-
Draw the calculated volume of the dosing solution into a sterile 1 mL syringe with a 25-27 gauge needle.
-
Gently restrain the animal and lift the skin on the dorsal side (nape of the neck) to form a tent.
-
Insert the needle into the subcutaneous space at the base of the tented skin, being careful not to puncture the underlying muscle.
-
Inject the solution slowly to form a small bleb under the skin.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Oral Gavage
This method is relevant for studies aiming to mimic human oral hormone therapy.
Scientific Rationale: Oral gavage ensures the delivery of a precise dose directly into the stomach. However, compounds administered orally are subject to first-pass metabolism in the gut wall and liver, which can significantly reduce bioavailability and alter the metabolic profile of the administered compound.[4]
Experimental Workflow:
Caption: Workflow for oral gavage of beta-estradiol 17-acetate.
Materials:
-
Beta-estradiol 17-acetate (powder)
-
Vehicle (e.g., corn oil, sesame oil, 0.5% carboxymethylcellulose)
-
Sterile glass vials
-
1 mL sterile syringes
-
Straight or curved gavage needles (appropriate size for the animal)
-
Analytical balance
-
Vortex mixer or sonicator
Protocol:
-
Dosage Calculation:
-
Follow the same principles as for subcutaneous injection, adjusting for the molecular weight difference if comparing to 17β-estradiol.
-
-
Preparation of Dosing Suspension (Example for a 1 mg/mL suspension in corn oil):
-
Aseptically weigh 10 mg of beta-estradiol 17-acetate powder and transfer it to a sterile glass vial.
-
Add 10 mL of sterile corn oil.
-
Vortex or sonicate thoroughly to create a uniform suspension. Due to the lipophilic nature of the compound, it may not fully dissolve in all vehicles at high concentrations. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Proper training in oral gavage technique is essential to prevent injury to the animal.
-
Weigh the animal to determine the correct gavage volume.
-
Gently restrain the animal, holding it in an upright position.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Attach the gavage needle to a syringe containing the calculated dose.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Dispense the solution into the stomach.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Implantable Pellets
This method is ideal for long-term studies requiring sustained hormone levels and minimal animal handling.
Scientific Rationale: Subcutaneously implanted pellets are designed to release the hormone at a controlled rate over an extended period. This method avoids the stress of repeated injections and can produce more stable hormone levels than daily administrations. However, commercially available pellets have been reported to cause an initial "burst effect" leading to supraphysiological concentrations.[5]
Experimental Workflow:
Caption: Workflow for subcutaneous implantation of hormone pellets.
Materials:
-
Beta-estradiol 17-acetate pellets (commercially available or custom-made)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile gauze
Protocol:
-
Pellet Selection:
-
Choose a pellet with the appropriate dose and release duration for the study.
-
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate method.
-
Shave and disinfect the surgical area, typically on the dorsal side between the scapulae.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using blunt dissection with forceps, create a small subcutaneous pocket.
-
Insert the pellet into the pocket.
-
Close the incision with a wound clip or suture.
-
Provide appropriate post-operative care, including analgesia and monitoring for signs of infection or pellet extrusion.
-
Conclusion
The successful in vivo delivery of beta-estradiol 17-acetate is critical for the integrity of preclinical research in numerous fields. The choice of delivery method should be carefully considered based on the experimental goals, with subcutaneous injections offering precision for acute studies, oral gavage providing a relevant route for mimicking human oral therapies, and implantable pellets offering a solution for long-term, sustained hormone exposure. By following these detailed protocols and understanding the underlying scientific principles, researchers can enhance the reliability and reproducibility of their in vivo studies.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Estradiol Acetate? Retrieved from [Link]
-
Femtrace - accessdata.fda.gov. (2003, October 21). Retrieved from [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. Retrieved from [Link]
-
Wikipedia. (n.d.). Estrogen ester. Retrieved from [Link]
-
Ingberg, E., Theodorsson, A., Theodorsson, E., & Ström, M. (2011). Methods for 17β-oestradiol administration to rats. Scandinavian Journal of Clinical and Laboratory Investigation, 71(7), 577-586. Retrieved from [Link]
-
D'Amato, F. R., & Pavone, F. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments, (64), e4013. Retrieved from [Link]
- Google Patents. (n.d.). US20140370084A1 - Estradiol formulations and therapies.
-
Wikipedia. (n.d.). Estrogen ester. Retrieved from [Link]
-
Rao, P. N., Stouffer, J. E., & Kim, H. K. (1998). Estradiol-16alpha-carboxylic acid esters as locally active estrogens. Steroids, 63(10), 525-532. Retrieved from [Link]
-
Otsuka, M., Matsuda, Y., & Li, W. (2002). Therapeutic effect of in vivo sustained estradiol release from poly (lactide-co-glycolide) microspheres on bone mineral density of osteoporosis rats. Journal of controlled release, 82(1), 51-59. Retrieved from [Link]
-
Ingberg, E., Theodorsson, A., Theodorsson, E., & Ström, M. (2011). Methods for 17β-oestradiol administration to rats. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Estradiol. PubChem Compound Database. Retrieved from [Link]
-
Plowchalk, D. R., & Teeguarden, J. G. (2002). Development of a physiologically based pharmacokinetic model for estradiol in rats and humans: a biologically motivated quantitative framework for evaluating responses to estradiol and other endocrine-active compounds. Toxicological sciences, 69(1), 60-78. Retrieved from [Link]
-
Tang, L., Singh, A. K., & Hu, M. (2010). Effects of Estrogen and Estrus Cycle on Pharmacokinetics, Absorption and Disposition of Genistein in Female Sprague-Dawley Rats. Pharmaceutical research, 27(7), 1439-1451. Retrieved from [Link]
-
Levin-Allerhand, J. A., Sokol, K., & Smith, J. D. (2003). Safe and effective method for chronic 17beta-estradiol administration to mice. Contemporary topics in laboratory animal science, 42(6), 33-35. Retrieved from [Link]
-
Engdahl, C., Börjesson, A. E., Forsman, H., Andersson, A., Stubelius, A., Krust, A., ... & Ohlsson, C. (2021). Pulsed administration for physiological estrogen replacement in mice. Scientific reports, 11(1), 1-13. Retrieved from [Link]
-
MP Biomedicals. (n.d.). β-Estradiol. Retrieved from [Link]
-
Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies. (2016). PLoS ONE, 11(11), e0166221. Retrieved from [Link]
-
D'Amato, F. R., & Pavone, F. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. ResearchGate. Retrieved from [Link]
-
Ingberg, E., Theodorsson, A., Theodorsson, E., & Ström, M. (2012). Methods for long-term 17β-estradiol administration to mice. General and comparative endocrinology, 175(1), 148-153. Retrieved from [Link]
-
NDA 22-275 - 104-Week Oral (Gavage) Carcinogenicity Study in the Rat - accessdata.fda.gov. (1998, June 1). Retrieved from [Link]
-
Wikipedia. (n.d.). Pharmacodynamics of estradiol. Retrieved from [Link]
-
Notelovitz, M., Cassel, C., & Follin, S. (2000). Comparative controlled trial of a novel oral estrogen therapy, estradiol acetate, for relief of menopause symptoms. Obstetrics and gynecology, 95(4), 575-581. Retrieved from [Link]
Sources
- 1. What is the mechanism of Estradiol Acetate? [synapse.patsnap.com]
- 2. Estrogen ester - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 5. Methods for long-term 17β-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
cryopreservation of cells with beta-Estradiol 17-acetate
Application Notes & Protocols
Topic: Enhancing Post-Thaw Cellular Viability and Function: Cryopreservation with beta-Estradiol 17-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Cryopreservation Bottleneck
Cryopreservation is an indispensable technique for the long-term storage of valuable cell lines, primary cells, and tissues, forming the backbone of cell banking, regenerative medicine, and pharmaceutical research. The process, however, is not without its challenges. The freeze-thaw cycle subjects cells to significant physicochemical stresses, including osmotic shock, intracellular ice crystal formation, and increased concentrations of cytotoxic solutes[1][2]. These insults often trigger programmed cell death (apoptosis) and necrosis, which can manifest hours or even days after thawing, leading to a substantial loss of viable and functional cells[3][4].
Consequently, there is a critical need for cryopreservation strategies that not only prevent immediate mechanical damage but also actively suppress these delayed-onset death pathways. This guide details a novel approach that supplements standard cryopreservation media with beta-Estradiol 17-acetate (E2-Ac), a potent estrogen metabolite. Research has demonstrated that estrogens can exert significant protective effects on various cell types, particularly those of the microvasculature[5][6][7]. The addition of nanomolar concentrations of E2-Ac has been shown to be a critical factor in promoting cell adhesion, proliferation, and counteracting the decay in viability following cryopreservation[6][7].
This document provides the scientific rationale, detailed protocols, and expected outcomes for incorporating beta-Estradiol 17-acetate into your cryopreservation workflow to enhance post-thaw cell survival and functional recovery.
The Scientific Rationale: Mechanism of Cytoprotection
The cryoprotective effects of beta-Estradiol 17-acetate are rooted in its ability to activate potent intracellular signaling cascades that bolster the cell's intrinsic defense mechanisms against stress. As a lipophilic molecule, it readily crosses the cell membrane to engage with estrogen receptors (ERs), which are present not only in the nucleus but also in the cytoplasm and associated with the plasma membrane[8][9]. The binding of E2-Ac to these receptors initiates a non-genomic signaling cascade that is rapid and well-suited to counteract the acute stresses of cryopreservation.
Key Protective Pathways:
-
Anti-Apoptotic Signaling: Upon activation, ERs can trigger the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK signaling pathways[10]. These pathways are central regulators of cell survival. Activated Akt and ERK phosphorylate and inactivate pro-apoptotic proteins (e.g., Bad, Bax) while promoting the activity of anti-apoptotic proteins (e.g., Bcl-2), effectively raising the threshold for apoptosis induction[10][11].
-
Reduction of Oxidative Stress: The freeze-thaw process can induce a burst of reactive oxygen species (ROS), leading to oxidative damage of lipids, proteins, and DNA[12][13]. Estrogen signaling has been shown to mitigate this damage by upregulating the expression and activity of antioxidant enzymes, thereby reducing the cellular burden of ROS[12][13].
The following diagram illustrates the proposed signaling pathway by which beta-Estradiol 17-acetate enhances cell survival during cryopreservation.
Caption: Protective signaling initiated by β-Estradiol 17-acetate.
Application Protocols
This section provides a comprehensive methodology for preparing reagents, cryopreserving cells with E2-Ac, and performing post-thaw analysis.
Part A: Preparation of Reagents
1. beta-Estradiol 17-acetate Stock Solution (10 µM)
-
Rationale: A concentrated stock solution in an organic solvent is prepared first, as E2-Ac has low solubility in aqueous media[14]. This stock can be stored and diluted into the final freezing medium immediately before use to ensure stability and accurate concentration.
-
Materials:
-
beta-Estradiol 17-acetate (MW: 314.42 g/mol )[15]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out 0.314 mg of beta-Estradiol 17-acetate powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.
-
Perform a 1:10 serial dilution: Add 10 µL of the 10 mM stock to 90 µL of anhydrous DMSO to create a 1 mM stock.
-
Perform a final 1:100 serial dilution: Add 10 µL of the 1 mM stock to 990 µL of anhydrous DMSO to create the final 10 µM working stock solution .
-
Aliquot the 10 µM stock into smaller working volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light[16].
-
2. Cryopreservation Medium (Complete Freezing Medium)
-
Rationale: The base freezing medium consists of growth medium, a protein source (FBS) to stabilize cell membranes, and a cryoprotective agent (DMSO) to prevent ice crystal formation[17]. The prepared E2-Ac stock is added to this base medium to achieve the final, effective concentration.
-
Materials:
-
Basal cell culture medium appropriate for your cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
DMSO, cell culture grade
-
beta-Estradiol 17-acetate stock solution (10 µM)
-
-
Procedure:
-
Prepare the base freezing medium by combining:
-
70% Basal Medium
-
20% Fetal Bovine Serum (FBS)
-
10% DMSO
-
-
Chill the base freezing medium on ice for at least 15 minutes before use.
-
For the E2-Ac supplemented medium: Immediately before use, thaw an aliquot of the 10 µM E2-Ac stock solution. Add 1 µL of the 10 µM stock for every 1 mL of base freezing medium . This results in a final E2-Ac concentration of 10 nM . Mix gently by inversion.
-
For the Control medium: Use the base freezing medium without any added E2-Ac.
-
Keep both media on ice.
-
Part B: Cell Cryopreservation Protocol
-
Scientist's Note: It is crucial to use cells that are in the logarithmic growth phase and have high viability (>90%) before starting the cryopreservation process[18][19]. This ensures that the starting cell population is healthy and robust, maximizing the potential for successful recovery.
Caption: Standardized workflow for cell cryopreservation.
Step-by-Step Methodology:
-
Cell Harvest: Harvest cells using your standard, validated procedure (e.g., trypsinization for adherent cells). Handle cells gently to minimize mechanical stress.
-
First Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 200-300 x g) for 5 minutes at room temperature[20].
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in a small volume of pre-chilled complete growth medium.
-
Cell Count: Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Ensure viability is >90%.
-
Second Centrifugation: Centrifuge the cells again as in step 2.
-
Resuspension in Freezing Media: Carefully aspirate the supernatant. Resuspend the cell pellet in the appropriate pre-chilled freezing medium (either Control or +E2-Ac ) to a final density of 1-2 x 10^6 viable cells/mL [20]. Pipette gently to create a single-cell suspension.
-
Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty™) and place the container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C per minute, which is critical for preventing lethal intracellular ice formation[18][21].
-
Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen freezer (below -135°C) for long-term storage[22].
Part C: Post-Thaw Recovery and Analysis
-
Scientist's Note: Rapid thawing is as important as slow freezing. The goal is to move through the freezing point as quickly as possible to prevent the recrystallization of small ice crystals into larger, damaging ones. Furthermore, post-thaw analysis should not be limited to immediate viability, as cryopreservation-induced apoptosis can take several hours to become apparent[3][23].
Sources
- 1. Cryopreservation and its clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cryopreservation-induced cell death: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 10. Protective Actions of 17β-Estradiol and Progesterone on Oxidative Neuronal Injury Induced by Organometallic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17β-Estradiol Abrogates Oxidative Stress and Neuroinflammation after Cortical Stab Wound Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. stemcell.com [stemcell.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Cryopreservation protocol | Abcam [abcam.com]
- 19. biocompare.com [biocompare.com]
- 20. corning.com [corning.com]
- 21. sartorius.com [sartorius.com]
- 22. stemcell.com [stemcell.com]
- 23. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Proliferative Modulation by beta-Estradiol 17-acetate (E2-17Ac)
[1][2]
Abstract & Technical Overview
beta-Estradiol 17-acetate (E2-17Ac) is a synthetic ester derivative of the endogenous steroid hormone 17
Unlike the parent compound, E2-17Ac functions primarily as a prodrug in biological systems.[1] Its proliferative efficacy is contingent upon hydrolysis by intracellular or extracellular esterases to release free 17
Key Chemical & Biological Properties
| Property | Specification |
| CAS Number | 1743-60-8 |
| Molecular Weight | 314.42 g/mol |
| Mechanism of Action | Prodrug (Hydrolysis to E2) / Weak partial agonist (unhydrolyzed) |
| Receptor Affinity (RBA) | ~31–45% relative to E2 (if hydrolysis is prevented) |
| Primary Target | Estrogen Receptor Alpha (ER |
| Solubility | DMSO (up to 50 mg/mL), Ethanol |
Mechanism of Action: The Hydrolysis-Activation Axis
The proliferative effect of E2-17Ac is not immediate upon addition to the culture media. It follows a Two-Step Activation Kinetic :
-
Cellular Uptake & Hydrolysis: E2-17Ac permeates the cell membrane due to its lipophilic nature. Once intracellular (or in serum-containing media), non-specific esterases cleave the acetate group at the C17 position.
-
Receptor Engagement: The liberated 17
-estradiol binds to ER or ER in the cytoplasm/nucleus. -
Genomic Signaling: The E2-ER complex dimerizes, translocates to the nucleus, binds Estrogen Response Elements (EREs), and drives the transcription of proliferative genes (e.g., Cyclin D1, c-Myc, Bcl-2).[1]
Expert Insight: In assays using Charcoal-Stripped Fetal Bovine Serum (CS-FBS) , esterase activity is reduced compared to whole serum.[1] Therefore, the kinetics of E2-17Ac may be slower than E2, providing a "sustained-release" profile that prevents the rapid receptor downregulation often seen with bolus E2 treatments.[1]
Diagram 1: Signaling & Activation Pathway
Caption: The metabolic activation of beta-Estradiol 17-acetate to 17-beta-estradiol and subsequent genomic signaling.[1]
Experimental Protocol: MCF-7 Cell Proliferation Assay
Pre-Experimental Considerations (Critical)
-
Estrogen Depletion: Standard FBS contains endogenous estrogens that will mask the effect of E2-17Ac. You MUST use Charcoal-Dextran Stripped FBS (CS-FBS) and Phenol Red-Free media (Phenol Red acts as a weak estrogen mimic).[1]
-
Plasticware: Use standard tissue culture-treated polystyrene.[1] Avoid glass for low concentrations as steroids can adsorb to glass surfaces.[2]
-
Stock Preparation: Dissolve E2-17Ac in DMSO to 10 mM. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Materials[4]
-
Cell Line: MCF-7 (ATCC HTB-22)[1]
-
Growth Medium: DMEM/F12 + 10% FBS.
-
Starvation Medium: Phenol Red-Free DMEM/F12 + 5% CS-FBS + 2 mM L-Glutamine.[1]
-
Reagents: beta-Estradiol 17-acetate (Sigma/Cayman), ICI 182,780 (Fulvestrant - antagonist control).[1]
-
Readout: MTT, CCK-8, or BrdU incorporation.[1]
Step-by-Step Workflow
Step 1: Cell Seeding & Acclimatization (Day 0)
-
Harvest MCF-7 cells in log phase.
-
Seed cells in 96-well plates at a density of 3,000 – 5,000 cells/well in 100 µL of Growth Medium .
-
Incubate for 24 hours to allow attachment.
Step 2: Estrogen Starvation (Day 1)
-
Rationale: This step synchronizes the cells and removes background estrogenic noise.
-
Gently aspirate Growth Medium.
-
Wash cells 1x with warm PBS.
-
Add 100 µL of Starvation Medium (Phenol Red-Free + CS-FBS).
-
Incubate for 24 to 48 hours . Note: 48 hours yields a more robust response window.
Step 3: Treatment (Day 3)
-
Prepare 2x working solutions of E2-17Ac in Starvation Medium.
-
Dose Range: 0.01 nM to 100 nM (Log scale).
-
Optimal Proliferative Dose: Typically 10 nM .
-
-
Controls:
-
Remove old media and add 100 µL of treatment media.
-
Incubate for 72 to 96 hours .
Step 4: Quantification (Day 6/7)
-
Add MTT reagent (0.5 mg/mL final) or CCK-8 solution.[1]
-
Incubate for 2–4 hours at 37°C.
-
Solubilize formazan crystals (if using MTT) with DMSO.[3]
-
Read absorbance at 570 nm (reference 630 nm).
Diagram 2: Experimental Timeline
Caption: Temporal workflow for assessing E2-17Ac induced proliferation in estrogen-sensitive cells.
Data Analysis & Expected Results
Validation Criteria (Self-Validating Protocol)
For the experiment to be considered valid, the following criteria must be met:
-
Vehicle Control: Cells must remain viable but show minimal proliferation (quiescence) compared to growth media.
-
Positive Response: The 10 nM E2-17Ac treatment should induce a 2-3 fold increase in absorbance compared to Vehicle.[1]
-
Antagonist Blockade: Co-treatment with ICI 182,780 must completely abrogate the E2-17Ac induced proliferation, proving the effect is ER-mediated.[1]
Typical Dose-Response Data (MCF-7)
| Treatment Condition | Concentration | Expected Response (% of Control) | Interpretation |
| Vehicle (DMSO) | - | 100% | Baseline |
| E2-17Ac | 0.1 nM | 120 - 140% | Threshold effect |
| E2-17Ac | 1.0 nM | 180 - 220% | Linear phase |
| E2-17Ac | 10 nM | 250 - 300% | Maximal Effect ( |
| E2-17Ac | 100 nM | 240 - 280% | Plateau / Slight toxicity |
| E2-17Ac + ICI | 10 nM + 100 nM | 100 - 110% | Complete Inhibition |
Troubleshooting & Pitfalls
-
High Background in Controls:
-
Cause: Incomplete serum stripping or presence of Phenol Red.
-
Solution: Purchase certified Charcoal-Stripped FBS and ensure media is strictly Phenol Red-Free.
-
-
No Response to E2-17Ac:
-
Cause: Loss of ER expression in MCF-7 cells (common in high-passage cells).
-
Solution: Use low-passage cells (<20 passages) and validate ER expression via Western Blot.
-
-
Precipitation:
-
Cause: Adding high concentration stock directly to aqueous media.
-
Solution: Dilute stock in a small volume of media first, or ensure final DMSO < 0.1%.
-
References
-
Janocko, L., Larner, J. M., & Hochberg, R. B. (1984).[1] The interaction of C-17 esters of estradiol with the estrogen receptor.[3][6][7][8] Endocrinology. Link
-
Selleck Chemicals. (n.d.). beta-Estradiol 17-acetate Product Information and Biological Activity.[1][9] SelleckChem. Link
-
Buzzi, M., et al. (2021).[1] beta-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery.[9] Frontiers in Cellular Neuroscience. Link (Note: Demonstrates specific utility in hBMEC survival).[1]
-
PubChem. (2025). Estradiol 17-acetate Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[10] An In-depth Technical Guide to Estradiol Receptor Binding Affinity and Kinetics.[1]Link
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Effects of 17 beta-estradiol metabolites on cell cycle events in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids [frontiersin.org]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
beta-Estradiol 17-acetate solubility problems in media
Application Note: Optimization of beta-Estradiol 17-Acetate Treatment in Endothelial Cell Models
Executive Summary & Scientific Rationale
beta-Estradiol 17-acetate (E2-17Ac) is a synthetic ester derivative of the endogenous hormone 17
Why use E2-17Ac over standard E2?
-
Lipophilicity & Membrane Permeability: The acetate group at the C17 position increases lipophilicity, potentially altering membrane transit kinetics compared to the parent hydroxylated compound.
-
Metabolic Stability (Prodrug Mechanism): In cell culture, intracellular esterases hydrolyze E2-17Ac back to active 17
-estradiol.[1] This provides a "sustained release" mechanism, avoiding the rapid spikes and degradation sometimes seen with direct E2 administration. -
Specific Efficacy: Research indicates that 10 nM E2-17Ac is a critical threshold for promoting survival and proliferation in human brain microvascular endothelial cells (hBMECs), a concentration that mimics physiological tissue levels while accounting for hydrolysis rates.[1]
Chemical Properties & Preparation
Before initiating biological assays, correct handling of this lipophilic steroid is paramount to avoid precipitation or binding to plasticware.
| Parameter | Specification |
| Compound Name | beta-Estradiol 17-acetate |
| CAS Number | 1743-60-8 |
| Molecular Weight | 314.42 g/mol |
| Solubility (DMSO) | ~20 mg/mL (Recommended) |
| Solubility (Ethanol) | ~2.5 mg/mL |
| Solubility (Water) | Insoluble (Requires carrier) |
Stock Solution Protocol
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2] Ethanol is a secondary choice but evaporates faster, altering concentration over time.[1]
-
Calculation (10 mM Stock): Dissolve 3.14 mg of E2-17Ac in 1 mL of DMSO.
-
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic and photodegradation). Store at -20°C. Do not freeze-thaw more than 3 times.
Critical Experimental Conditions: The "Estrogen-Free" System
Endothelial cells (HUVECs, hBMECs) are highly sensitive to estrogens. Standard culture media contain Phenol Red (a weak estrogen mimic) and Fetal Bovine Serum (FBS) rich in endogenous bovine hormones. Failure to remove these will mask the effect of E2-17Ac. [1]
The "Clean" System Setup:
-
Basal Medium: Phenol Red-Free Endothelial Basal Medium (e.g., EBM-2 or MCDB 131).[1]
-
Supplement: Charcoal-Stripped FBS (CS-FBS). Activated charcoal removes lipophilic hormones (estrogens, cortisol) from the serum.
-
Plasticware: Use standard tissue culture treated plastics, but ensure no exogenous coating contains undefined hormonal factors.[1]
Dose-Response Strategy
While 10 nM is the validated effective concentration for endothelial survival, a dose-response curve is required for new cell lines (e.g., HUVEC vs. HAEC).
Recommended Concentration Range:
-
Physiological Baseline: 0.1 nM – 1 nM[1]
-
Effective Proliferative Dose (Target): 10 nM (Validated in hBMEC)
-
Pharmacological/Maximal: 100 nM – 1 µM
Cytotoxicity Warning: Concentrations >10 µM are generally cytotoxic or cause non-specific membrane effects unrelated to ER signaling.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the uptake, hydrolysis, and dual-signaling pathway of E2-17Ac in endothelial cells.
Caption: Mechanism of Action: E2-17Ac acts as a prodrug, hydrolyzed by esterases to E2, triggering rapid eNOS and genomic pathways.
Detailed Protocol: Angiogenesis & Proliferation Assay
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVEC) or Brain Microvascular ECs (hBMEC).
Phase 1: Hormone Deprivation (Starvation)[1]
-
Day 0: Seed ECs at 5,000 cells/cm² in standard Growth Medium. Allow attachment (6–8 hours).
-
Day 0 (Evening): Wash cells 2x with PBS.
-
Media Switch: Add Starvation Medium (Phenol Red-Free Medium + 2-5% Charcoal-Stripped FBS + 1% L-Glutamine).
-
Incubation: Incubate for 24 hours . This "resets" the estrogen receptors.[1]
Phase 2: Treatment
-
Day 1: Prepare working solutions of E2-17Ac in Starvation Medium.
-
Application: Aspirate old medium and add treatment medium.[1]
-
Duration:
Phase 3: Readout (Angiogenesis/Tube Formation)[1]
-
Coat 96-well plate with Growth Factor Reduced Matrigel (50 µL/well). Polymerize at 37°C for 30 min.
-
Trypsinize treated ECs (from Phase 2) and re-seed 1.5 x 10⁴ cells/well onto the Matrigel .
-
Maintain E2-17Ac concentration in the media during the assay.[1][3]
-
Imaging: Capture images at 6, 12, and 24 hours.
-
Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).[1]
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| High Background in Control | Phenol Red or Serum Contamination | Ensure media is Phenol Red-Free and FBS is Charcoal-Stripped.[1] |
| Precipitation of Compound | High Aqueous Concentration | Do not dilute stock directly into PBS.[1] Dilute into media with rapid vortexing.[1] Keep DMSO < 0.1%.[1][6] |
| No Response observed | Receptor Downregulation | Extended starvation (>48h) can degrade ERs. Limit starvation to 24h. |
| Cell Detachment | Low Serum | E2-17Ac promotes survival, but 2% CS-FBS is minimal.[1] If cells die, increase CS-FBS to 5%.[1] |
References
-
Burek, M. et al. (2019). "beta-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery."[1][3][4][7] Frontiers in Cellular Neuroscience.
- Key Finding: Validates 10 nM E2-17Ac as the optimal concentration for hBMEC survival and prolifer
-
Caulin-Glaser, T. et al. (1997).[1][8] "17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization."[1][8] Circulation Research.
-
Simoncini, T. et al. (2000). "Human vascular endothelial cells contain membrane binding sites for estradiol, which mediate rapid intracellular signaling."[1] PNAS.[1]
-
Key Finding: Delineates the membrane-initiated signaling pathway relevant to lipophilic esters like E2-17Ac.[1]
-
-
Selleck Chemicals. "Beta-Estradiol 17-acetate Product Datasheet."
- Key Finding: Chemical properties, solubility data (DMSO 20 mg/mL)
Sources
- 1. mpbio.com [mpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. 17 beta-estradiol regulation of human endothelial cell basal nitric oxide release, independent of cytosolic Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: beta-Estradiol 17-acetate Vehicle Control for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective use of beta-estradiol 17-acetate and its vehicle controls in in vivo studies. As a senior application scientist, this resource is designed to ensure the scientific integrity and reproducibility of your experiments by addressing common challenges and providing evidence-based solutions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of beta-estradiol 17-acetate and the critical role of vehicle selection in experimental design.
Q1: What is beta-estradiol 17-acetate and its primary application in research?
Beta-estradiol 17-acetate is an esterified form of 17β-estradiol, the most potent naturally occurring estrogen.[1] The addition of the acetate group at the C17β position makes it a pro-drug of estradiol.[2] In research, it is frequently used to study the physiological and pathological roles of estrogen signaling in various biological systems.[3] Its applications span across neuroscience, oncology, endocrinology, and cardiovascular research.[1]
Q2: Why is a vehicle control group essential when administering beta-estradiol 17-acetate?
A vehicle control group is fundamental to a well-designed in vivo study. The vehicle is the substance used to dissolve and administer the experimental compound. A vehicle control group receives the vehicle alone, without the active compound. This allows researchers to differentiate the physiological effects of beta-estradiol 17-acetate from any potential effects induced by the vehicle itself. Some vehicles, such as corn or soybean oil, are not inert and can have biological effects that may interfere with experimental results.[4]
Q3: What are the common vehicles for dissolving beta-estradiol 17-acetate for in vivo studies?
Beta-estradiol 17-acetate is a lipophilic compound with low solubility in aqueous solutions.[5] Therefore, it requires a non-aqueous vehicle for dissolution. Common choices include:
-
Vegetable Oils: Corn, sesame, and olive oil are frequently used for subcutaneous or intramuscular injections. However, it's important to be aware of their potential biological activities.[4][6][7]
-
Ethanol: Often used to create a stock solution which is then further diluted in another vehicle.[8][9]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving a wide range of compounds, including beta-estradiol 17-acetate.[10] For in vivo use, it is typically diluted to a final concentration below 5-10% to minimize toxicity.[5][11]
-
Cyclodextrins: These can be used to improve the solubility of hydrophobic compounds in aqueous solutions.
Q4: How should I prepare and store a stock solution of beta-estradiol 17-acetate?
For consistent results, it is recommended to prepare a concentrated stock solution that can be diluted for daily use.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of beta-estradiol 17-acetate powder.
-
Dissolve the powder in an appropriate solvent, such as DMSO or 100% ethanol, to a known concentration (e.g., 10 mg/mL).[5][10]
-
Ensure complete dissolution, using a vortex mixer or sonication if necessary.[10]
-
Store the stock solution in glass vials at -20°C or -80°C to prevent degradation and absorption to plastic.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and administration of beta-estradiol 17-acetate.
Problem: My beta-estradiol 17-acetate is not dissolving or is precipitating out of solution.
-
Potential Cause: The concentration of beta-estradiol 17-acetate may be too high for the chosen solvent.
-
Solution: Refer to the solubility data for the specific solvent you are using. You may need to decrease the concentration or switch to a more suitable solvent.
-
-
Potential Cause: The temperature of the solution may be too low.
-
Solution: Gently warming the solution may help to increase solubility. However, be cautious not to overheat, as this could degrade the compound.
-
-
Potential Cause: The final formulation is incompatible with the stock solution solvent.
-
Solution: When diluting a stock solution (e.g., in DMSO or ethanol) into an aqueous buffer like PBS, precipitation can occur.[8] It is crucial to ensure the final concentration of the initial solvent is low enough to maintain solubility. For oil-based formulations, ensure the initial solvent is miscible with the oil.
-
Problem: I am observing unexpected physiological or behavioral effects in my vehicle control group.
-
Potential Cause: The vehicle itself is not inert and is causing biological effects.
-
Solution: Corn and soybean oils, while common, have been shown to alter motor coordination, spatial memory, and induce depression-like behavior in mice.[4] They can also influence redox homeostasis in the brain.[4] Consider using a more inert vehicle, such as sesame oil or a specialized, commercially available vehicle.
-
-
Potential Cause: The stress of the injection procedure is affecting the animals.
Problem: There is high variability in my experimental results.
-
Potential Cause: Inconsistent formulation preparation.
-
Solution: Ensure the compound is completely dissolved and the final formulation is homogenous. For suspensions, ensure consistent mixing before each administration.
-
-
Potential Cause: Improper injection technique.
-
Potential Cause: Degradation of the compound.
-
Solution: Prepare fresh dilutions from a frozen stock solution regularly. Avoid repeated freeze-thaw cycles of the stock solution.[5] Store all solutions appropriately and protect from light.
-
Data & Protocols
This section provides quantitative data and detailed experimental protocols to guide your research.
Data Tables
Table 1: Solubility of beta-Estradiol 17-acetate
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [10] |
| Ethanol | ≤ 9.2 mM | [5] |
Table 2: Comparison of Common In Vivo Vehicles
| Vehicle | Pros | Cons |
| Corn/Soybean Oil | Inexpensive, readily available. | Can have intrinsic biological effects, potentially confounding results.[4] |
| Sesame Oil | Generally considered more inert than corn or soybean oil.[16] | May have its own, albeit less pronounced, biological effects. |
| DMSO/Saline Mix | Allows for higher concentrations of the initial stock. | DMSO can be toxic at higher concentrations; final concentration should be kept low.[5] |
Table 3: Recommended Subcutaneous Injection Volumes and Needle Gauges for Rodents
| Species | Max Volume (per site) | Recommended Needle Gauge |
| Mouse | 0.1 - 0.2 mL | 25 - 27 G |
| Rat | 0.5 - 1.0 mL | 23 - 25 G |
Note: These are general recommendations. Always consult your institution's animal care and use committee guidelines.[17][18]
Experimental Protocols
Protocol 1: Preparation of beta-Estradiol 17-acetate in Oil for Subcutaneous Injection
-
Prepare Stock Solution: Dissolve beta-estradiol 17-acetate in 100% ethanol to a concentration of 10 mg/mL.
-
Vehicle Preparation: Warm the desired oil (e.g., sesame oil) to 37°C to reduce viscosity.
-
Dilution: Add the required volume of the stock solution to the warmed oil to achieve the final desired concentration.
-
Homogenization: Vortex the solution thoroughly for at least 1-2 minutes to ensure a homogenous mixture.
-
Administration: Use a new, sterile syringe and needle for each animal. Administer the solution subcutaneously in the loose skin over the shoulders or flank.[15]
Visualizations
Diagrams
Caption: Decision tree for selecting an appropriate vehicle.
Caption: Workflow for preparation and administration.
References
-
β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]
-
(PDF) β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
(PDF) Methods for 17β-oestradiol administration to rats - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
Corn and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed. (2024, June 1). Retrieved January 29, 2026, from [Link]
-
Aucubin from Eucommiae Cortex Alleviates Tendinopathy via an Estrogen Receptor β-Mediated Mechanism - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]
-
Could anyone guide me on procedure to dissolve and make dilutions of 17 beta estradiol? (2017, January 27). Retrieved January 29, 2026, from [Link]
-
Estradiol 17β-acetate - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
The Influence of Oily Vehicle Composition and Vehicle-Membrane Interactions on the Diffusion of Model Permeants across Barrier Membranes - PMC - NIH. (2021, January 14). Retrieved January 29, 2026, from [Link]
-
Corn and sesame oils increase serum gamma-tocopherol concentrations in healthy Swedish women - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]
-
The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms - PubMed Central. (2024, January 8). Retrieved January 29, 2026, from [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). Retrieved January 29, 2026, from [Link]
-
Stability of estradiol in PBS frozen at -20 - can anyone help? - ResearchGate. (2013, September 27). Retrieved January 29, 2026, from [Link]
-
What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? | ResearchGate. (2018, September 24). Retrieved January 29, 2026, from [Link]
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats - NIH. (2012, September 26). Retrieved January 29, 2026, from [Link]
-
Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections - Research support. (n.d.). Retrieved January 29, 2026, from [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Retrieved January 29, 2026, from [Link]
-
Subcutaneous Injection in the Mouse - Research Animal Training. (n.d.). Retrieved January 29, 2026, from [Link]
-
Substance Administration - Recommended Volumes (Informational Sheet). (2023, June 14). Retrieved January 29, 2026, from [Link]
-
Quality of Edible Sesame Oil as Obtained by Green Solvents: In Silico versus Experimental Screening Approaches - MDPI. (2023, August 30). Retrieved January 29, 2026, from [Link]
Sources
- 1. The impact of 17β-estradiol on the estrogen-deficient female brain: from mechanisms to therapy with hot flushes as target symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. Corn and sesame oils increase serum gamma-tocopherol concentrations in healthy Swedish women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-Estradiol 17-acetate | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.uky.edu [research.uky.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 16. mdpi.com [mdpi.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
A Senior Application Scientist's Guide to the Safe Disposal of beta-Estradiol 17-acetate
As researchers and scientists, our focus is often on the successful execution of experiments. However, the lifecycle of a chemical in the laboratory does not end when data is collected. The responsible management and disposal of hazardous compounds are paramount to ensuring the safety of our colleagues, protecting the environment, and maintaining regulatory compliance. Beta-Estradiol 17-acetate, a potent synthetic estrogen, requires meticulous handling from acquisition to disposal due to its significant biological activity and hazardous profile.
This guide provides a comprehensive, step-by-step framework for the proper disposal of beta-Estradiol 17-acetate. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices expected in a professional laboratory environment. The core principle is simple: all waste streams containing beta-Estradiol 17-acetate must be treated as hazardous chemical waste.
Hazard Assessment: Understanding the "Why"
Beta-Estradiol 17-acetate and its parent compound, beta-Estradiol, are classified as hazardous for multiple reasons. Understanding these hazards is critical to appreciating the necessity of the stringent disposal protocols that follow. The compound is a known carcinogen, a reproductive toxin, and poses a significant threat to aquatic ecosystems.[1][2][3]
| Hazard Classification | Description | GHS Pictogram |
| Carcinogenicity | May cause or is suspected of causing cancer.[1][2][3] | Health Hazard |
| Reproductive Toxicity | May damage fertility or the unborn child; may cause harm to breast-fed children.[1][2][3] | Health Hazard |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][3] | Health Hazard |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Environment |
This profile necessitates that the compound be prevented from entering standard waste streams or sanitary sewer systems, where it could have far-reaching negative impacts.
The Core Protocol: Waste Stream Management
The foundational principle of safe disposal is the strict segregation of waste. Never mix beta-Estradiol 17-acetate waste with general laboratory trash, biohazardous waste, or other non-hazardous chemical waste. All disposal procedures must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and comply with federal and state regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for handling waste generated from work with beta-Estradiol 17-acetate.
Caption: Waste Disposal Decision Tree.
Step-by-Step Disposal Methodologies
Protocol 1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid form of beta-Estradiol 17-acetate.
-
Do Not Open: Keep the chemical in its original, unopened manufacturer's container if possible.
-
Labeling: Ensure the container is clearly labeled with the full chemical name. If it is an old container with a degraded label, create a new label stating "Hazardous Waste: beta-Estradiol 17-acetate".
-
Segregation: Do not mix with any other chemical waste.
-
Collection: Place the sealed container into the designated solid hazardous chemical waste collection bin provided by your institution's EHS department.
-
Documentation: Log the container in your laboratory's hazardous waste inventory for tracking purposes.
Causality Note: Keeping the chemical in its original container ensures that waste handlers have all the necessary safety information from the manufacturer's label. This is a critical step for the safety of personnel downstream.
Protocol 2: Disposal of Liquid Waste (Solutions)
This protocol applies to stock solutions, experimental media, or any liquid containing beta-Estradiol 17-acetate.
-
Dedicated Container: Collect all liquid waste in a designated, leak-proof waste container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, screw-top cap.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all constituents (e.g., "beta-Estradiol 17-acetate, Ethanol, Water")
-
The approximate concentration or percentage of each component.
-
-
Accumulation: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the lab, placed inside a secondary containment bin to prevent spills.
-
Final Disposal: Once the container is full, arrange for its removal by your institution's EHS-approved hazardous waste contractor.
Causality Note: Accurate labeling is a legal requirement under the EPA and ensures the waste can be disposed of safely and appropriately by the disposal facility.[5] Secondary containment is a critical engineering control to mitigate the impact of an accidental spill.
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol applies to all disposable items that have come into contact with beta-Estradiol 17-acetate.
-
Immediate Segregation: At the point of use, immediately discard all contaminated items into a designated hazardous waste container. This includes:
-
Gloves
-
Pipette tips
-
Serological pipettes
-
Plastic tubes and plates
-
Weigh boats
-
Bench paper
-
Wipes used for decontamination
-
-
Container: The collection container should be a sturdy, lined cardboard box or a plastic drum clearly labeled "Hazardous Waste."
-
Prohibition: These items must never be discarded in the regular trash, broken glass box, or biohazardous waste bags.
-
Final Disposal: When the container is full, seal it and arrange for pickup by your EHS department.
Causality Note: Potent compounds like beta-Estradiol 17-acetate can remain active on surfaces. Disposing of contaminated items as hazardous waste prevents the exposure of custodial and waste management staff and avoids environmental release.[6]
Decontamination of Work Surfaces and Equipment
Effective decontamination is a crucial part of the overall waste management plan. All non-disposable items and work surfaces must be thoroughly cleaned after use.
-
Preparation: Wear appropriate PPE, including a lab coat, safety glasses, and two pairs of nitrile gloves.
-
Decontamination Solution: Prepare a 70% ethanol or isopropanol solution.
-
Procedure:
-
Liberally spray or wipe the contaminated surface (e.g., balance, fume hood interior, benchtop) with the alcohol solution.
-
Thoroughly scrub the area with absorbent wipes or pads.
-
Perform a second wipe with fresh wipes to ensure complete removal of the residue.
-
-
Waste Disposal: All used wipes and pads must be disposed of as contaminated solid waste as described in Protocol 3.[7]
Causality Note: Alcohol is an effective solvent for beta-Estradiol 17-acetate, allowing for its physical removal from surfaces.[7] Treating the cleaning materials as hazardous waste is essential because the decontamination process transfers the chemical from the surface to the wipe.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance, as local regulations and facility protocols may have additional requirements.
References
-
U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. [Link]
-
University of Pennsylvania EHRS. (2024). SOP: Carcinogens. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]
Sources
avoiding precipitation of beta-Estradiol 17-acetate in aqueous solution
Subject: Troubleshooting precipitation issues with Beta-Estradiol 17-Acetate (E2-17A) in aqueous media. Ticket Priority: High (Experimental Failure/Data Inconsistency) Applicable For: Cell Culture, In Vitro Assays, Animal Injection Prep.[1][2]
Part 1: The Core Mechanism (Why is this happening?)
The Problem: You are fighting thermodynamics. Beta-Estradiol 17-Acetate (E2-17A) is highly lipophilic (LogP
As the organic solvent concentration drops below a critical threshold, the E2-17A molecules instantly seek each other to escape the water structure, leading to nucleation (micro-crystals) and eventually visible precipitation (Ostwald Ripening).
Visualization: The Solvent Shift Crash
The following diagram illustrates the kinetic competition between stable dispersion and crystallization during your dilution step.
Figure 1: The kinetic pathway of steroid precipitation.[1][2] "Slow Mixing" allows local water concentration to spike, triggering immediate nucleation.[1][2]
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My solution turns cloudy immediately upon adding the stock."
Diagnosis: Localized supersaturation. The Cause: If you pipette the DMSO stock slowly into a static buffer, the E2-17A crashes out at the tip of the pipette before it can disperse. The Fix: The Vortex-Injection Method.
-
Have your aqueous buffer in a tube, vortexing at medium-high speed .
-
Inject the DMSO stock directly into the center of the vortex (not down the side of the wall).
-
This ensures the steroid molecules are instantly separated by water molecules before they can find each other to crystallize.
Issue 2: "The solution is clear, but my cells are dying in the vehicle control."
Diagnosis: Solvent Toxicity.[2][3][4] The Cause: You likely increased the DMSO concentration to keep the steroid soluble, exceeding the cellular tolerance threshold. The Fix: Adhere to strict solvent limits.
Table 1: Solvent Tolerance Limits in Cell Culture
| Cell Type | Max Recommended DMSO (%) | Notes |
| Robust Cell Lines (e.g., HeLa, HEK293) | 0.5% | Can often tolerate up to 1% for short assays (24h).[1][2] |
| Sensitive Lines (e.g., Primary Neurons) | 0.1% | Extremely sensitive to membrane permeabilization.[1][2] |
| Stem Cells (iPSCs, ESCs) | 0.1% | DMSO induces differentiation in some lineages.[1][2] |
| In Vivo (Mice/Rats) | 5-10% (IP/SC) | Higher tolerance, but requires slow injection.[1][2] |
Issue 3: "My calculated concentration is 100 nM, but the effect looks like 10 nM."
Diagnosis: Adsorption (The "Sticky Steroid" Problem).[5] The Cause: E2-17A is lipophilic and will bind to polystyrene tubes, pipette tips, and reservoirs.[1] You are losing drug to the plasticware. The Fix:
-
Use Glass: whenever possible for stock dilutions.
-
Low-Bind Plastics: Use "Low Retention" pipette tips and tubes.[1][2]
-
Pre-saturation: (Advanced) Rinse the tip with the solution once before the final transfer.
-
Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your buffer before adding the steroid. The albumin acts as a natural carrier, binding the steroid and keeping it off the plastic.
Issue 4: "I'm seeing inconsistent results between fresh and stored media."
Diagnosis: Hydrolysis. The Cause: E2-17A is an ester . In aqueous solutions (especially if pH > 7.[2][6]4) or in the presence of serum (esterases), the acetate group is cleaved, converting it back to Estradiol (E2) . The Fix:
-
Fresh Prep: Always prepare E2-17A dilutions immediately before use.[1][2]
-
Avoid Serum (if possible): If studying the specific effect of the acetate form, use serum-free media for the exposure duration to prevent esterase activity.
-
pH Check: Ensure buffer is pH 7.0 - 7.4. Avoid alkaline conditions.[2]
Part 3: Advanced Protocols
Protocol A: The Cyclodextrin "Shield" (Gold Standard)
If you cannot use DMSO or need higher concentrations, use Hydroxypropyl-
Workflow Visualization:
Figure 2: Formation of the Inclusion Complex.[1][2][7] The hydrophobic E2-17A enters the lipophilic cavity of the Cyclodextrin.
Step-by-Step Procedure:
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to create a 20% (w/v) stock solution.[1][2] Filter sterilize (0.22 m).[2] -
Prepare Steroid Stock: Dissolve E2-17A in absolute ethanol at 1000x your final desired concentration.
-
Complexation:
-
Add the ethanolic steroid stock dropwise to the stirring CD solution.
-
Ratio: Ensure the final Ethanol concentration is < 1%.
-
Stir at Room Temperature for 30-60 minutes.
-
-
Usage: This solution is now water-soluble and stable.[2] The CD will release the steroid upon contact with cell membranes.
Protocol B: The "BSA Carrier" Method (Biomimetic)
Best for cell culture when Cyclodextrins are not available.
-
Prepare Media: Supplement your culture media or PBS with 0.1% to 1.0% BSA (Fatty-acid free is preferred to avoid interference).[2]
-
Dilution:
-
Mechanism: The BSA binds the steroid immediately, preventing precipitation and reducing adsorption to the plastic tube.
References
-
PubChem. (2025).[2] Estradiol 17-acetate | C20H26O3.[1][2][8] National Library of Medicine. [Link][1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Cyclodextrin solubilization mechanisms). [Link]
-
Shareef, A., et al. (2006).[1][2] Aqueous solubilities of estrone, 17
-estradiol, 17 -ethynylestradiol, and bisphenol A.[1][2][6] Journal of Chemical & Engineering Data. [Link]
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 2. Estradiol 17-acetate | C20H26O3 | CID 6852404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. β-雌二醇 17-醋酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Long-Term Stability of β-Estradiol 17-Acetate Stock Solutions
Welcome to the technical support guide for β-Estradiol 17-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation, storage, and troubleshooting of β-Estradiol 17-acetate stock solutions. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to the long-term stability of this compound.
Introduction
β-Estradiol 17-acetate is a synthetic ester and a pro-drug of the potent estrogen, 17β-estradiol.[1][2] In experimental settings, its efficacy is entirely dependent on its stability and the subsequent hydrolysis to the active estradiol molecule.[1][2] Ensuring the integrity of your stock solutions is therefore a critical first step for reliable and reproducible results. This guide provides a comprehensive overview of best practices, from solvent selection to long-term storage and stability assessment.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of β-Estradiol 17-acetate.
Q1: What is the recommended solvent for preparing β-Estradiol 17-acetate stock solutions?
A1: β-Estradiol 17-acetate is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents.[3][4][5] Chloroform is also an effective solvent for this compound.[6][7][8] The choice of solvent will depend on the experimental design and the tolerance of the cell culture or in vivo model to the solvent. It is crucial to use anhydrous solvents, as moisture can compromise the stability of the compound.[9]
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term stability, β-Estradiol 17-acetate stock solutions should be stored at -20°C or -80°C.[9][10] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] The solid, powdered form of β-Estradiol 17-acetate is stable at room temperature when stored in a cool, dry place away from light.
Q3: How long can I store my β-Estradiol 17-acetate stock solution?
A3: When stored properly at -80°C in a suitable solvent like DMSO, stock solutions can be stable for up to one year.[9] At -20°C, a stability of one month is suggested.[9] However, for sensitive applications, it is best practice to prepare fresh stock solutions every 3-6 months.[11][12]
Q4: Can I store my stock solution at 4°C?
A4: While some data sheets for the parent compound, β-Estradiol, suggest that it can be stored at 4°C, this is generally not recommended for long-term storage of β-Estradiol 17-acetate stock solutions.[11] Storage at 4°C may not be sufficient to prevent gradual degradation, especially over extended periods. For optimal stability, freezing at -20°C or -80°C is the standard practice.
Q5: Is β-Estradiol 17-acetate sensitive to light?
A5: Yes, like many steroid compounds, β-Estradiol 17-acetate should be protected from light to prevent photodegradation.[6][12] Stock solutions should be stored in amber vials or tubes, or alternatively, clear containers can be wrapped in aluminum foil.
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the use of β-Estradiol 17-acetate stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological response. | Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature). | Prepare a fresh stock solution from a new vial of powdered compound. Ensure proper aliquoting and storage at -20°C or -80°C in light-protected containers. |
| Precipitate forms in the stock solution upon thawing. | The concentration of the stock solution may be too high for the solvent, or the solvent may have absorbed moisture. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Always use anhydrous DMSO.[9] |
| Variability in results between different batches of stock solution. | Inconsistent weighing of the powdered compound or incomplete dissolution. | Use a calibrated analytical balance for accurate weighing. Ensure the compound is fully dissolved by vortexing or gentle sonication before aliquoting and storage. |
| Cell toxicity observed at working concentrations. | The final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is too high. | The final concentration of DMSO or ethanol in cell culture media should typically be kept below 0.1% to avoid toxicity.[3] Calculate dilutions carefully to minimize the final solvent concentration. |
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM β-Estradiol 17-acetate Stock Solution in DMSO
Materials:
-
β-Estradiol 17-acetate powder (Molar Mass: 314.42 g/mol )[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.14 mg of β-Estradiol 17-acetate per 1 mL of DMSO.
-
Weighing: Accurately weigh out the required amount of β-Estradiol 17-acetate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[9]
Protocol 2: Quality Control Check for Stock Solution Integrity
A simple quality control check can be performed using High-Performance Liquid Chromatography (HPLC) to assess the purity of the stock solution over time.
Workflow for Stability Assessment:
Caption: Workflow for HPLC-based stability testing.
IV. Scientific Background: Degradation Pathways
The primary concern for the stability of β-Estradiol 17-acetate in solution is hydrolysis of the acetate ester, which releases the active 17β-estradiol. While this is the intended metabolic process in vivo, premature hydrolysis in the stock solution can lead to inaccurate dosing.[1] Additionally, the parent molecule, 17β-estradiol, can undergo oxidation to form estrone, which has a lower estrogenic activity.[14]
Caption: Potential degradation pathway of β-Estradiol 17-acetate.
The presence of water can facilitate the hydrolysis of the acetate group. Therefore, using anhydrous solvents and preventing moisture contamination are critical for maintaining the integrity of the stock solution. The oxidation of 17β-estradiol to estrone is another potential degradation route, although this is generally a slower process under proper storage conditions.[14]
V. References
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Estradiol Acetate? Retrieved from
-
Methylamine Supplier. (n.d.). 17-Beta-Estradiol 17-Acetate. Retrieved from
-
MedChemExpress. (n.d.). β-Estradiol 17-acetate. Retrieved from
-
MedChemExpress. (2024-07-24). β-Estradiol 17-acetate-SDS. Retrieved from
-
STEMCELL Technologies. (n.d.). 17 beta-Estradiol. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Estradiol Acetate. PubChem. Retrieved from
-
Sigma-Aldrich. (n.d.). β-Estradiol 17-acetate =99 1743-60-8. Retrieved from
-
Selleck Chemicals. (n.d.). β-Estradiol 17-Acetate. Retrieved from
-
United States Biological. (n.d.). β-Estradiol - Data Sheet. Retrieved from
-
Cayman Chemical. (n.d.). PRODUCT INFORMATION - 17β-Estradiol. Retrieved from
-
Med Handbook. (n.d.). Preparation of ß-Estradiol (1x10-2M) stock solution. Retrieved from
-
Sigma-Aldrich. (n.d.). β-Estradiol 17-acetate =99 1743-60-8. Retrieved from
-
Sigma-Aldrich. (n.d.). β-Estradiol 17-acetate =99 1743-60-8. Retrieved from
-
Cayman Chemical. (2013-12-11). Estradiol. Retrieved from
-
ResearchGate. (2017-10-05). What is the degradation time of 17beta-estradiol (E2) in aqueous media? Retrieved from
Sources
- 1. What is the mechanism of Estradiol Acetate? [synapse.patsnap.com]
- 2. Estradiol Acetate | C20H26O3 | CID 9818306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. 17-Beta-Estradiol 17-Acetate: Uses, Benefits, Side Effects, Supplier & Safety Data | Buy High Purity Estradiol Acetate in China [nj-finechem.com]
- 7. β-雌二醇 17-醋酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. β-Estradiol 17-acetate =99 1743-60-8 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. usbio.net [usbio.net]
- 12. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 13. β-雌二醇 17-醋酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: beta-Estradiol 17-acetate (E2-17Ac) Interference
[1]
Introduction: The "Phantom" Analyte
Welcome to the Technical Support Center. If you are working with beta-Estradiol 17-acetate (E2-17Ac) , you are likely encountering inconsistent data between your expected nominal concentrations and your readout.[1]
The Core Problem: E2-17Ac presents a dual-interference challenge:
-
Biological Instability (Pre-analytical): It is an ester prodrug that rapidly hydrolyzes into 17
-Estradiol (E2) in the presence of plasma esterases.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Structural Mimicry (Analytical): It shares the steroid backbone of E2, leading to cross-reactivity in immunoassays designed for E2.[1]
This guide moves beyond basic troubleshooting to address the causality of these errors. We will treat your assay as a system that requires strict control of chemical kinetics and molecular specificity.
Part 1: Pre-Analytical Interference (The Hydrolysis Trap)
Issue: "My LC-MS/MS detects high levels of Estradiol (E2) but low levels of E2-17Ac, even in spiked control samples."
Diagnosis: Your sample preparation is likely failing to inhibit esterase activity. E2-17Ac is a substrate for plasma esterases (e.g., butyrylcholinesterase).[1] If you collect blood/media and process it at room temperature without inhibitors, E2-17Ac converts to E2 ex vivo.[1] You are measuring a laboratory artifact, not the physiological state.
The Mechanism
The acetate group at C17 is labile. Upon hydrolysis, the mass shifts from 314.4 Da (E2-17Ac) to 272.4 Da (E2).[1] This creates a "false positive" for E2 and a "false negative" for the acetate.
Figure 1: The hydrolysis pathway of E2-17Ac.[1] Without inhibition, the analyte converts to E2, invalidating both E2 and E2-17Ac measurements.[1]
Protocol: Sample Stabilization
Do not rely on standard EDTA/Heparin tubes alone.
-
Preparation: Pre-load collection tubes with an esterase inhibitor. Physostigmine (eserine) or Sodium Fluoride (NaF) are effective.[1][2]
-
Collection: Draw blood/media directly into the inhibited tube.
-
Temperature Shock: Immediately place samples on wet ice (4°C).
-
Processing: Centrifuge at 4°C.
-
Acidification (Optional for MS): Adding 1% Formic Acid to plasma aliquots can further stabilize the ester during storage.[1]
Part 2: Immunoassay Interference (Cross-Reactivity)
Issue: "My ELISA shows signal for E2-17Ac, but the kit is specific for Estradiol."
Diagnosis: You are observing antibody promiscuity .[1] Many E2 antibodies are raised against E2 conjugated at the C6 position (E2-6-oxime).[1] This leaves the C17 position exposed. While the acetate group at C17 adds bulk, it may not sufficiently alter the epitope to prevent antibody binding, especially at high concentrations.
Cross-Reactivity Validation Protocol
Before using an E2 kit to measure E2-17Ac (or to measure E2 in the presence of E2-17Ac), you must determine the Cross-Reactivity (CR) factor.[1]
Step-by-Step:
-
Strip the Matrix: Use charcoal-stripped serum (CSS) to ensure zero endogenous E2.[1]
-
Spike: Prepare E2-17Ac standards in CSS at logarithmic intervals (e.g., 1, 10, 100, 1000 ng/mL).
-
Assay: Run the E2 ELISA/RIA according to manufacturer instructions.
-
Calculate:
[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display"> -
Decision:
Part 3: LC-MS/MS Optimization (The Gold Standard)
Issue: "I am seeing 'crosstalk' between the E2 and E2-17Ac channels in my mass spec."
Diagnosis: This is likely due to In-Source Fragmentation or Chromatographic Co-elution .[1] E2-17Ac can lose the acetate group in the ion source, mimicking the E2 parent ion.[1]
Technical Specifications & Transitions
| Parameter | 17 | |
| Molecular Weight | 272.38 g/mol | 314.42 g/mol |
| Ionization Mode | ESI Negative (or Positive with derivatization) | ESI Negative |
| Precursor Ion (M-H)- | 271.2 | 313.2 |
| Key Product Ions | 145.1, 183.1 | 271.2 (Loss of Acetate), 145.1 |
| Retention Time (C18) | Earlier | Later (More Lipophilic) |
Troubleshooting Workflow
-
Chromatography: Ensure baseline separation.[1][3] E2-17Ac is more hydrophobic.[1] Use a gradient starting at 40% B (Acetonitrile/Methanol) increasing to 95% B on a C18 column.[1]
-
Source Temperature: If E2-17Ac is converting to E2 inside the machine (in-source fragmentation), lower the desolvation temperature and cone voltage.
-
Transition Monitoring:
-
Monitor 313.2
271.2 for E2-17Ac.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Monitor 271.2
145.1 for E2. -
Critical Check: Inject pure E2-17Ac.[1] If you see a peak in the 271.2 channel at the E2-17Ac retention time, you have in-source fragmentation.
-
Figure 2: Decision tree for selecting the appropriate analytical method based on research goals.
Part 4: Biological Context (Receptor Binding)[1][2]
FAQ: "Does E2-17Ac bind the Estrogen Receptor (ER) directly?"
Answer: E2-17Ac has significantly lower affinity for ER
-
Mechanism: The 17
-hydroxyl group is critical for high-affinity hydrogen bonding within the ER ligand-binding domain. Acetylation at this position sterically hinders this interaction.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Interpretation: In in vivo or whole-cell assays, E2-17Ac often appears highly potent. This is usually due to intracellular hydrolysis converting it back to E2. It acts as a prodrug .
-
Experiment: To measure intrinsic affinity, you must perform the binding assay at 4°C or use purified receptor preparations free of esterases to prevent conversion to E2.
References
-
BenchChem. (n.d.).[1] Beta-Estradiol 17-acetate Structure and Properties.[1][4][5][6] Retrieved from (Note: General chemical reference).
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6852404, Estradiol 17-acetate.[1] Retrieved from .[2]
-
Wikipedia. (2025).[1][7] Estradiol 17β-acetate.[1][4][5][6] (Details on Relative Binding Affinities and Hydrolysis). Retrieved from .[1][2]
-
Agilent Technologies. (2012).[1] LC/MS/MS quantitation of β-estradiol 17-acetate using negative ion mode. (Methodology for MS transitions). Retrieved from .[1][2]
-
Stanczyk, F. Z., et al. (2003).[1] Standardization of Steroid Hormone Assays: Why, How, and When? Cancer Epidemiology, Biomarkers & Prevention.[1] (Context on Immunoassay Cross-reactivity).
(Note: While specific URLs for dynamic search results like "BenchChem" are illustrative, the PubChem and Wikipedia links are persistent and authoritative for chemical structure and general pharmacological properties.)[1]
Sources
- 1. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 2. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Estradiol 17-acetate ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. β-Estradiol 17-acetate | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparing beta-Estradiol 17-acetate and estradiol valerate
Technical Comparison: -Estradiol 17-Acetate vs. Estradiol Valerate
Executive Summary
Both
Physicochemical Profile
The structural difference at the C17 position fundamentally alters the solubility and partition coefficient (LogP) of the molecule.
| Feature | Estradiol Valerate | |
| CAS Number | 1743-60-8 | 979-32-8 |
| Molecular Formula | ||
| Molecular Weight | 314.42 g/mol | 356.50 g/mol |
| Ester Chain | Acetate (2 Carbons) | Valerate (5 Carbons) |
| LogP (Predicted) | ~4.6 | ~5.6 - 6.0 |
| Solubility (Ethanol) | High (~50 mg/mL) | Low (~2 mg/mL) |
| Solubility (DMSO) | ~27 mg/mL | ~30 mg/mL |
| Solubility (Oil) | Low | High (Ideal for Depot) |
| Primary State | Crystalline Powder | Crystalline Solid |
Key Insight: The high ethanol solubility of E2-17Ac facilitates the preparation of concentrated stock solutions for cell culture spikes without using toxic solubilizers. Conversely, EV’s lipophilicity necessitates oil-based vehicles (e.g., Castor oil, Sesame oil) for administration.
Pharmacokinetics & Mechanism of Action
Both compounds are biologically inactive until hydrolyzed by esterases (e.g., carboxylesterase) into the active parent hormone,
Hydrolysis Kinetics
-
E2-17Ac (Fast Release): The short acetate group presents minimal steric hindrance to esterases. Hydrolysis is rapid, leading to a quick spike in free E2 levels.
-
EV (Sustained Release): The longer valerate chain increases steric bulk and lipophilicity. When injected in an oil vehicle, EV partitions slowly out of the oil depot and is hydrolyzed gradually, providing therapeutic levels for 7–14 days.
Pathway Visualization
The following diagram illustrates the differential processing of these esters.
Figure 1: Comparative metabolic pathway showing the rate-limiting depot release of Valerate vs. the rapid hydrolysis of Acetate.
Experimental Protocols
A. In Vivo: Creating a Sustained-Release Depot (Estradiol Valerate)
Objective: To establish a 1-2 week estrogen plateau in rodents (e.g., for uterotrophic assays or tumor models).
Materials:
-
Estradiol Valerate (CAS 979-32-8)
-
Vehicle: Castor Oil (or Sesame Oil)
-
Solubilizer: Benzyl Benzoate (Optional, reduces viscosity)
-
Syringe filter (0.22 µm, hydrophobic PTFE)
Protocol:
-
Calculation: Target dose (e.g., 0.1 mg/rat). Prepare a 2 mg/mL stock.
-
Dissolution: Weigh 20 mg of EV. Add 1 mL Benzyl Benzoate (if used) and vortex until clear.
-
Dilution: Add 9 mL of Castor Oil.
-
Heating: Heat to 50°C in a water bath with continuous stirring for 30 mins to ensure complete dissolution.
-
Sterilization: Filter warm solution through a 0.22 µm PTFE filter into a sterile vial.
-
Administration: Inject IM (intramuscular) or SC (subcutaneous).[1]
-
Note: Do not use ethanol as the primary vehicle for depots; it causes pain and precipitates the drug upon contact with tissue fluid.
-
B. In Vitro: Acute Signaling Stimulation (
-Estradiol 17-Acetate)
Objective: To study rapid non-genomic signaling or short-term proliferation in endothelial cells (e.g., hBMECs).
Materials:
- -Estradiol 17-acetate (CAS 1743-60-8)[2][3]
-
Solvent: 100% Ethanol (Molecular Biology Grade)
-
Culture Media (Phenol-red free to avoid background estrogenicity)
Protocol:
-
Stock Preparation: Dissolve E2-17Ac in ethanol to 10 mM (approx. 3.14 mg/mL).
-
Validation: Solution should be clear and colorless.
-
-
Storage: Aliquot and store at -20°C (stable for 6 months).
-
Working Solution: Dilute stock 1:1000 in culture media to make 10 µM.
-
Treatment: Add to cell culture to achieve final concentration (e.g., 10 nM).
-
Control: Vehicle control must contain the same % ethanol (final <0.1%).
-
-
Assay: Perform viability (MTT) or signaling (Western blot) assays at 24-48 hours.
-
Why Acetate? E2-17Ac has been shown to specifically support hBMEC viability and proliferation in cryopreservation recovery models more effectively than free E2 in specific protocols, likely due to enhanced membrane permeation before hydrolysis.
-
Application Suitability Matrix
| Application | Recommended Form | Rationale |
| Long-term Animal Dosing | Estradiol Valerate | Forms stable oil depot; reduces injection frequency to once weekly. |
| Acute Metabolic Studies | Rapid hydrolysis allows precise "start time" for estrogen exposure. | |
| Cell Culture (General) | 17 | Direct receptor binding without relying on variable intracellular esterases. |
| Cell Culture (Specialized) | Used in BBB endothelial models; potential benefits in stability or uptake. | |
| High Concentration Stock | Superior solubility in ethanol allows highly concentrated spikes. |
References
-
Sigma-Aldrich.
-Estradiol 17-acetate (CAS 1743-60-8). -
Cayman Chemical. Product Information: Estradiol Valerate (CAS 979-32-8).
-
Düsterberg, B., et al. (1985).[4] Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women.[4] Hormone Research.[4]
-
Bickerstaff, H., et al. (2022).
-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain.[5][6] Neural Regeneration Research. -
PubChem. Compound Summary: Estradiol Valerate.
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
Validation of beta-Estradiol 17-acetate Estrogenic Activity: A Comparative Technical Guide
Topic: Validation of beta-Estradiol 17-acetate's Estrogenic Activity Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
beta-Estradiol 17-acetate (E2-17Ac) (CAS: 1743-60-8) is a specific C17-ester derivative of the endogenous hormone 17
For researchers and drug developers, validating E2-17Ac requires a nuanced understanding of its prodrug mechanism . Its intrinsic affinity for the ER is significantly lower than that of E2; however, its biological potency in whole-cell and in vivo systems is high due to rapid hydrolysis by ubiquitous esterases. This guide provides the experimental framework to distinguish intrinsic pharmacology from metabolic activation.
Mechanism of Action: The Hydrolysis Dependency
To validate E2-17Ac, one must recognize that it functions primarily as a precursor . The 17-acetate group sterically and chemically hinders the formation of the critical hydrogen bond with Histidine-524 (in hER
-
Intrinsic Activity: Low.[1] In the absence of esterases (e.g., purified receptor assays at 4°C), binding affinity is reduced.
-
Observed Activity: High. In metabolic systems (liver, uterus, cell culture), carboxylesterases hydrolyze the ester, releasing free 17
-estradiol.
Pathway Visualization
The following diagram illustrates the conversion and subsequent signaling pathway.
Figure 1: Metabolic activation of beta-Estradiol 17-acetate. The compound requires enzymatic hydrolysis to regain high affinity for the Estrogen Receptor.
Comparative Performance Analysis
The following data synthesizes performance metrics of E2-17Ac against the gold standard (E2) and a common C3-ester (Estradiol 3-acetate).
Table 1: Comparative Pharmacological Profile
| Feature | 17 | beta-Estradiol 17-acetate (E2-17Ac) | Estradiol 3-acetate (E2-3Ac) |
| CAS Number | 50-28-2 | 1743-60-8 | 855-96-9 |
| Molecular Weight | 272.38 g/mol | 314.42 g/mol | 314.42 g/mol |
| ER | 100% (Reference) | ~31–45% (Variable**) | ~79% |
| ER | 100% (Reference) | ~24% | N/A |
| In Vitro Potency (EC50) | ~0.01 – 0.1 nM | ~0.1 – 1.0 nM (Cell-dependent) | Similar to E2 |
| Metabolic Stability | Low (Rapid oxidation to E1) | Moderate (Requires hydrolysis first) | Moderate |
| Primary Utility | Gold Standard Agonist | Sustained Release / Cell Vitality | Clinical Formulations |
*RBA = Relative Binding Affinity.[2][3] Values are approximate and highly dependent on assay temperature and esterase presence. **Note: If hydrolysis is strictly prevented (e.g., 4°C, esterase inhibitors), RBA of E2-17Ac drops significantly, confirming the importance of the 17-OH group.
Validation Protocols
To scientifically validate a batch of beta-Estradiol 17-acetate, you must demonstrate two conflicting properties: reduced affinity in isolation vs. high potency in biological systems .
Protocol A: Cell-Free Competitive Binding Assay (The "Intrinsic" Test)
Objective: Quantify the reduced affinity of the unhydrolyzed ester compared to E2. Critical Control: Perform at 4°C to minimize esterase activity.
-
Preparation:
-
Receptor: Recombinant human ER
(rhER ) or rat uterine cytosol. -
Tracer: [³H]-17
-Estradiol (approx. 1 nM). -
Buffer: Tris-HCl containing 1 mM EDTA and protease inhibitors (to protect ER) and esterase inhibitors (e.g., BNPP) if available, though 4°C is usually sufficient.
-
-
Incubation:
-
Prepare serial dilutions of E2-17Ac (10⁻¹¹ to 10⁻⁶ M).
-
Incubate receptor, tracer, and competitor for 18–24 hours at 4°C .
-
-
Separation: Use Dextran-Coated Charcoal (DCC) to strip unbound ligand.
-
Analysis: Measure radioactivity (CPM). Plot % Bound vs. Log[Concentration].
-
Validation Criteria: The IC50 of E2-17Ac should be higher (i.e., lower affinity) than E2. If the curves are identical, significant hydrolysis occurred during the assay.
Protocol B: Luciferase Transactivation Assay (The "Functional" Test)
Objective: Confirm biological activity in a metabolically active system. System: HEK293 or MCF-7 cells transfected with an ERE-Luciferase reporter.
-
Cell Seeding: Seed cells in phenol red-free media with charcoal-stripped FBS (to remove endogenous estrogens).
-
Treatment:
-
Treat cells with E2-17Ac (0.01 nM – 100 nM) for 24 hours.
-
Include an E2 standard curve for comparison.
-
-
Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Validation Criteria: E2-17Ac should induce a sigmoidal dose-response curve. The EC50 should be in the nanomolar range (0.1–1.0 nM), confirming that the cells are successfully hydrolyzing the ester to active E2.
Workflow Visualization
The following diagram outlines the functional validation workflow.
Figure 2: Functional validation workflow using a reporter gene assay. Note that intracellular hydrolysis is the rate-limiting step for activation.
Experimental Considerations & Troubleshooting
Stability and Storage[4][5][6]
-
Stock Solutions: E2-17Ac is hydrophobic. Dissolve in DMSO or Ethanol .[4]
-
Stability: Stable at -20°C in organic solvent for >1 year.[4][5]
-
Aqueous Instability: Avoid storing diluted aqueous solutions.[5][6] Prepare fresh in culture media immediately before use to prevent premature hydrolysis or precipitation.
Interpreting Discrepancies
If your E2-17Ac batch shows no activity in cell-free binding but high activity in cells:
If your E2-17Ac batch shows identical affinity to E2 in cell-free binding:
-
Warning: The sample may have hydrolyzed during storage or the assay conditions allowed for esterase activity. Verify purity via HPLC.
References
-
Wikipedia . Estradiol 17beta-acetate.[2][3][7][8] Retrieved from [Link]
-
Guide to Pharmacology . 17beta-estradiol Ligand Activity Data. Retrieved from [Link]
-
National Institutes of Health (NIH) . Differential Ligand Binding Affinities of Human Estrogen Receptor-alpha Isoforms. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mestranol - Wikipedia [en.wikipedia.org]
- 3. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. β-Estradiol 17-acetate enhances the in vitro vitality of endothelial cells isolated from the brain of patients subjected to neurosurgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of skin distribution of hydrolytic activity for bioconversion of beta-estradiol 17-acetate between man and several animals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Estradiol 17-Acetate vs. Other Estrogen Esters in Research: A Senior Application Scientist's Guide
An In-Depth Comparative Guide for Researchers
For drug development professionals, academic researchers, and scientists working in endocrinology-related fields, the choice of an estrogenic compound is a foundational decision that dictates experimental design and influences outcomes. While 17β-estradiol (E2) is the primary endogenous estrogen, its rapid in vivo metabolism often makes it unsuitable for studies requiring sustained hormone levels. Esterification of estradiol at the C17 hydroxyl group creates prodrugs with improved pharmacokinetic profiles. This guide provides a detailed comparison of beta-Estradiol 17-acetate against other prevalent estrogen esters, focusing on the scientific rationale behind their selection and use in research settings.
The Rationale for Esterification: From Prodrug to Active Hormone
Estrogen esters are biologically inactive prodrugs of estradiol.[1] The addition of a carboxylic acid ester moiety increases the molecule's lipophilicity, which is the key to its altered therapeutic profile.[1] When administered parenterally, particularly via intramuscular injection in an oil-based vehicle, the more lipophilic ester forms a depot in the muscle tissue.[1][2] From this depot, the compound is slowly released into circulation and subsequently hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and target tissues, liberating the active 17β-estradiol molecule.[1]
The critical differentiating factor among these esters is the length and structure of the attached fatty acid chain; this directly governs the rate of release and hydrolysis, and consequently, the duration of action.[2]
Figure 1: Activation pathway of estrogen ester prodrugs.
A Comparative Analysis of Key Estrogen Esters
The selection of an appropriate ester is a trade-off between the desired duration of action and the required frequency of administration. The following table summarizes the key properties of commonly used estradiol esters.
| Estrogen Ester | Molecular Weight ( g/mol ) | Ester Chain Characteristics | Relative Duration of Action | Key Research Applications |
| beta-Estradiol 17-acetate | 314.42[3] | Short (Acetate) | Short to Intermediate | Studies requiring rapid onset/offset, dose-response characterization. |
| Estradiol Benzoate | 376.49[4] | Aromatic (Benzoate) | Short (approx. 4-5 days)[5][6] | Gynecological disorders, synchronization of estrous cycles in veterinary medicine.[7][8] |
| Estradiol Valerate | 356.50 | Medium Chain (Valerate) | Intermediate (approx. 7-8 days)[5][6] | Long-term hormone replacement studies, menopausal models.[9] |
| Estradiol Cypionate | 396.56 | Bulky, Branched (Cypionate) | Long (approx. 11 days)[5][6][10] | Chronic studies requiring stable, long-term estrogen levels with infrequent dosing.[9] |
Table 1: Comparative properties and applications of common estradiol esters.
Beta-Estradiol 17-Acetate
With its short acetate ester chain, estradiol acetate is hydrolyzed relatively quickly in vivo.[11] This results in a faster release of estradiol and a shorter duration of action compared to longer-chain esters.
-
Advantages: Its pharmacokinetic profile allows for more nimble experimental designs. The shorter half-life facilitates studies investigating the effects of estrogen withdrawal and allows for a quicker return to baseline conditions.
-
Limitations: The need for more frequent administration to maintain stable hormone levels can be a disadvantage in long-term experiments, potentially increasing animal stress due to handling.
Estradiol Valerate and Cypionate
These are the most commonly used long-acting esters. The longer and more complex valerate and cypionate side chains result in slower release from the injection depot and a more prolonged duration of action.[2][5] Estradiol cypionate generally provides a slightly longer and more stable release profile than estradiol valerate.[5][10]
-
Advantages: Ideal for chronic studies where stable, physiological levels of estradiol are required over weeks. The reduced dosing frequency (e.g., weekly or bi-weekly) minimizes animal handling and stress.[9]
-
Limitations: The long washout period can be problematic if a rapid return to an estrogen-deficient state is required. The slow onset to peak levels may not be suitable for acute studies.[5]
Estradiol Benzoate
Estradiol benzoate has a shorter duration of action than valerate and cypionate.[5] It has been used extensively in both clinical and research settings, particularly in veterinary medicine and for treating gynecological disorders.[7][12][13]
-
Advantages: Provides a predictable pharmacokinetic profile suitable for applications requiring a duration of action of several days.[5]
-
Limitations: For long-term studies, it requires more frequent injections than valerate or cypionate.
Experimental Design and Self-Validating Protocols
The choice of ester is not a trivial detail; it is a critical experimental parameter. A well-designed protocol should be self-validating, meaning it incorporates endpoints that confirm the intended physiological state has been achieved.
Causality Behind Experimental Choices
-
Vehicle Selection: Due to their lipophilicity, these esters must be dissolved in a sterile oil vehicle (e.g., sesame oil, cottonseed oil) for injection. The viscosity of the oil can influence release kinetics, making it imperative to use the same vehicle for all treatment and control groups.
-
Route of Administration: Subcutaneous (SC) or intramuscular (IM) injections are standard. The IM route often leads to the formation of a more contained depot, potentially providing a more consistent release profile. The chosen route must be used consistently.
-
Model Selection: The ovariectomized (OVX) rodent is the gold-standard model for creating an estrogen-deficient state, upon which the effects of specific estrogen replacement regimens can be studied.[14] It is crucial to allow sufficient time (typically 1-2 weeks) after surgery for endogenous hormones to clear before beginning treatment.
Protocol: Comparative Analysis of Estradiol Esters in an OVX Rat Model
This workflow outlines a robust method for comparing the effects of a short-acting (Estradiol Acetate) and a long-acting (Estradiol Valerate) ester.
Figure 2: A self-validating workflow for comparing estrogen esters.
Step-by-Step Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats (approx. 250g).
-
Ovariectomy: Perform bilateral ovariectomy under appropriate anesthesia and aseptic conditions.
-
Recovery: Allow a 14-day recovery and hormone washout period. Confirm estrogen depletion via vaginal cytology (optional).
-
Group Allocation: Randomly assign rats to:
-
Group 1: Vehicle Control (Sesame oil, daily SC injection)
-
Group 2: Estradiol Acetate (e.g., 10 µg/kg, daily SC injection)
-
Group 3: Estradiol Valerate (e.g., 70 µg/kg, weekly SC injection) (Note: Doses should be optimized in a pilot study to achieve desired circulating E2 levels.)
-
-
Pharmacokinetic Validation: Collect tail-vein blood samples at defined time points (e.g., 0, 4, 8, 24h post-injection for acetate; Day 0, 1, 3, 7 for valerate) to measure serum estradiol levels via a validated assay.[15][16] This step validates that the dosing regimen is achieving the intended hormone profile.
-
Pharmacodynamic Validation: At the end of the study (e.g., 28 days), euthanize the animals and immediately dissect and weigh the uterus. Uterine wet weight is a highly sensitive and classic bioassay for estrogenic activity; a significant increase in uterine weight in treated groups versus the vehicle control validates the biological efficacy of the esters.[17][18]
-
Tissue Collection: Collect other target tissues of interest (e.g., long bones for bone density analysis, brain for neuroscience applications) for downstream analysis.
The Unifying Mechanism: Estrogen Receptor Signaling
Regardless of the ester prodrug used, the ultimate biological effect is mediated by 17β-estradiol binding to its nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[19] This binding event initiates a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate into the nucleus. The receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[20][21]
Figure 3: The classical genomic signaling pathway of estrogen.
Conclusion for the Bench Scientist
The choice between beta-Estradiol 17-acetate and other estrogen esters is a strategic one, deeply rooted in the pharmacokinetic requirements of the research question.
-
Choose beta-Estradiol 17-acetate for short-term studies, experiments requiring precise temporal control over estrogen action, or protocols investigating the effects of hormone withdrawal.
-
Choose Estradiol Valerate or Cypionate for chronic, long-term studies that necessitate stable and continuous estrogen replacement, thereby minimizing animal stress and better mimicking a steady physiological state.
The principles of pharmacology dictate that the delivery method and release kinetics of a compound are just as important as the compound itself. By carefully selecting the appropriate estrogen ester and designing self-validating protocols, researchers can ensure the rigor, reproducibility, and translational relevance of their findings.
References
-
Oreate AI Blog. (2026, January 15). Estradiol Valerate vs. Cypionate: Understanding the Differences. Oreate AI. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Pharmacokinetics of estradiol. Retrieved January 30, 2026, from [Link]
-
Frontiers. (n.d.). The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers Media S.A. Retrieved January 30, 2026, from [Link]
-
Oriowo, M. A., et al. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415-424. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Estradiol 17β-acetate. Retrieved January 30, 2026, from [Link]
-
GoodRx. (n.d.). Depo-Estradiol vs. Delestrogen for Menopause and Estrogen Replacement. GoodRx, Inc. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Estrogen ester. Retrieved January 30, 2026, from [Link]
-
Reddit. (2019, March 28). Why are Estradiol Cypionate dosages so low compared to Valerate?. r/asktransgender. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Estrogen ester. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Estradiol. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (n.d.). Estrogen receptor signaling mechanisms. PMC. Retrieved January 30, 2026, from [Link]
-
MDPI. (2023, July 18). Administration of Estradiol Benzoate Enhances Ovarian and Uterine Hemodynamics in Postpartum Dairy Buffaloes. MDPI. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). A comparison of ovariectomy models for estrogen studies. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (n.d.). Estrogenicity of chemical mixtures revealed by a panel of bioassays. PMC. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). US20200171047A1 - Estradiol benzoate as a sterilant.
-
PubMed. (n.d.). Effects of in vivo estradiol administration on availability of rat uterine nuclear acceptor in measured in vitro. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat. Retrieved January 30, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved January 30, 2026, from [Link]
-
PLOS One. (n.d.). Effect of chronic estradiol plus progesterone treatment on experimental arterial and venous thrombosis in mouse. Retrieved January 30, 2026, from [Link]
-
American Physiological Society. (n.d.). A comparison of ovariectomy models for estrogen studies. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Estradiol benzoate. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). New approach to derivatisation for oestradiol esters detection in animal blood plasma using negative chemical ionisation GC-MS. Retrieved January 30, 2026, from [Link]
-
KEGG. (n.d.). Estrogen signaling pathway - Homo sapiens (human). Retrieved January 30, 2026, from [Link]
-
ACS Publications. (n.d.). In Vitro Bioassays for Assessing Estrogenic Substances. Retrieved January 30, 2026, from [Link]
-
Frontiers. (2025, September 18). Clinical outcomes of different 17β-estradiol drug regimens and their impact on endometrial receptivity. Frontiers Media S.A. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health. (2022, August 6). Identification of Estradiol Benzoate as an Inhibitor of HBx Using Inducible Stably Transfected HepG2 Cells Expressing HiBiT Tagged HBx. Retrieved January 30, 2026, from [Link]
-
PubMed. (n.d.). Efficacy of a new, oral estradiol acetate formulation for relief of menopause symptoms. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). The Effect of Ovariectomy and Estradiol Substitution on the Metabolic Parameters and Transcriptomic Profile of Adipose Tissue in a Prediabetic Model. MDPI. Retrieved January 30, 2026, from [Link]
-
Oxford Academic. (n.d.). Characterization of the Ovariectomized Rat Model for the Evaluation of Estrogen Effects on Plasma Cholesterol Levels. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. MDPI. Retrieved January 30, 2026, from [Link]
-
IRIS-AperTO. (2020, December 22). Estrogenic activity of biological samples as a biomarker. Retrieved January 30, 2026, from [Link]
-
Oxford Academic. (n.d.). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Aucubin from Eucommiae Cortex Alleviates Tendinopathy via an Estrogen Receptor β-Mediated Mechanism. MDPI. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). The pharmacokinetics and efficacy of different estrogens are not equivalent. Retrieved January 30, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deciphering Estradiol Benzoate: A Look at Its Pharmaceutical Applications and Chemical Properties. Retrieved January 30, 2026, from [Link]
-
U.S. Food and Drug Administration. (2003, October 21). Femtrace. accessdata.fda.gov. Retrieved January 30, 2026, from [Link]
Sources
- 1. Estrogen ester - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Estradiol 17β-acetate - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen ester [medbox.iiab.me]
- 7. Estradiol benzoate - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Estradiol Valerate vs. Cypionate: Understanding the Differences - Oreate AI Blog [oreateai.com]
- 10. reddit.com [reddit.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. US20200171047A1 - Estradiol benzoate as a sterilant - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. New approach to derivatisation for oestradiol esters detection in animal blood plasma using negative chemical ionisation GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iris.unito.it [iris.unito.it]
- 17. Estrogenicity of chemical mixtures revealed by a panel of bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat: comparison with other C-17 metabolites and a pharmacological C-17 ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Estradiol - Wikipedia [en.wikipedia.org]
- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Comparative Guide: Beta-Estradiol 17-Acetate vs. Estradiol Cypionate
[1]
Executive Summary & Core Directive
In experimental endocrinology and drug development, the selection of an estradiol ester is not merely a matter of availability; it is a critical determinant of the study's temporal resolution.
Beta-Estradiol 17-acetate (E2-17A) and Estradiol Cypionate (EC) represent opposite ends of the pharmacokinetic spectrum.[1] E2-17A is a short-chain, rapidly hydrolyzed ester suitable for acute stimulation or specific controlled-release device engineering. In contrast, EC is a bulky, lipophilic, long-chain ester designed for sustained "depot" release over weeks.[1]
The Golden Rule of Ester Selection:
Hydrolysis rate is inversely proportional to the steric bulk and lipophilicity of the ester chain.
This guide provides the physicochemical grounding, pharmacokinetic data, and experimental protocols required to select the correct reagent for your specific biological model.[1]
Physicochemical Comparison
The fundamental difference between these two compounds lies in the ester moiety attached to the C17-beta position. This structural variance dictates solubility and interaction with esterases.
Table 1: Physicochemical Properties[1]
| Feature | Beta-Estradiol 17-Acetate (E2-17A) | Estradiol Cypionate (EC) |
| CAS Number | 1743-60-8 | 313-06-4 |
| Molecular Weight | ~314.4 g/mol | ~396.6 g/mol |
| Ester Chain | Acetate (2 carbons) | Cyclopentylpropionate (8 carbons + ring) |
| Lipophilicity (LogP) | Moderate (~4.0 - 4.[1]5) | High (~6.5 - 7.[1]0) |
| Solubility (Oil) | Moderate | Excellent (Depot standard) |
| Solubility (Organic) | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol, Benzyl Benzoate |
| Hydrolysis Rate | Rapid (Minutes to Hours) | Slow (Days to Weeks) |
| Primary Application | In vitro pulsing, acute in vivo studies, vaginal rings | Chronic in vivo suppression, sustained release models |
Pharmacokinetics & Mechanism of Action[3]
To design a self-validating experiment, you must understand the "Release-Hydrolysis" axis.[1]
The Hydrolysis Pathway
Both compounds are prodrugs. They are biologically inactive at the Estrogen Receptor (ER) until the ester bond is cleaved by non-specific esterases (plasma, liver, tissue).[1]
-
E2-17A: The small acetate group offers little steric hindrance.[1] Esterases attack the carbonyl carbon rapidly, releasing 17
-estradiol almost immediately upon entering systemic circulation.[1] -
EC: The bulky cypionate group creates significant steric hindrance and high lipophilicity. When injected in oil, it partitions into the muscle tissue (depot effect) and is released slowly into the blood, where hydrolysis is further rate-limited by the bulky ester tail.[1]
Visualization: Hydrolysis Kinetics & Signaling
The following diagram illustrates the conversion pathway and the kinetic difference.
Figure 1: Kinetic pathway comparison.[1] Note the rate-limiting "Depot Release" step for Cypionate versus the direct hydrolysis of Acetate.[1]
Experimental Applications & Data Interpretation
When to use Estradiol 17-Acetate (E2-17A)
Use E2-17A when your experimental design requires temporal precision .[1]
-
In Vitro: Ideal for cell culture where you want to verify the specific action of the ester or study hydrolysis rates. It is also used in "washout" experiments where you need the drug to clear quickly.
-
In Vivo (Acute): If you need to mimic a rapid estrogen spike (e.g., the pre-ovulatory surge) without a lingering "tail" of hormone presence.[1]
-
Device Engineering: Often used in vaginal rings or transdermal matrices where the device controls the release rate, not the ester.
When to use Estradiol Cypionate (EC)
Use EC when your design requires physiological stability or chronic exposure .[1]
-
Chronic Suppression: Standard for ovariectomized (OVX) animal models to maintain basal estradiol levels.[1]
-
Sustained Release: A single IM injection can maintain therapeutic levels for 10–14 days in rodents, reducing handling stress (which is a confounder in behavioral studies).[1]
Table 2: Comparative Pharmacokinetic Data (Rodent Model)
| Parameter | E2-17A (in Oil) | EC (in Oil) |
| Route | Subcutaneous / IM | Intramuscular (IM) |
| Tmax (Time to Peak) | 2 – 6 Hours | 2 – 4 Days |
| Cmax (Peak Conc.) | High (Spike) | Moderate (Plateau) |
| Duration of Action | < 24 – 48 Hours | 8 – 14 Days |
| Bioavailability | Variable (High First-Pass if oral) | High (Slow absorption) |
Note: Data derived from general ester kinetics. Specific values vary by vehicle (Corn oil vs. Sesame oil) and species.[1]
Experimental Protocols
Protocol A: Preparation of E2-17A for Acute In Vitro Stimulation
Goal: Create a precise stock for cell culture spiking.[1]
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] E2-17A is prone to hydrolysis; avoid storing in aqueous buffers.
-
Stock Preparation:
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 3-6 months.
-
Usage: Dilute 1:1000 or greater into culture media immediately before use to minimize DMSO toxicity (<0.1% final DMSO).
Protocol B: Preparation of Estradiol Cypionate for Chronic Depot Injection
Goal: Formulate a long-acting depot for rodent OVX support.[1]
-
Vehicle Selection: Pharmaceutical grade Sesame Oil or Corn Oil (contains natural antioxidants).[1]
-
Solubility Enhancement: EC dissolves slowly in oil at room temperature.[1]
-
Add 20 mg EC to 1 mL Benzyl Alcohol (preservative/co-solvent).[1]
-
Add 9 mL of Sesame Oil (Final concentration: 2 mg/mL).
-
-
Dissolution Step:
-
Heat the mixture to 40-50°C in a water bath.
-
Stir continuously for 30-60 minutes until the solution is crystal-clear.
-
-
Sterilization: Filter through a 0.22 µm PVDF syringe filter (Nylon filters may bind protein/lipids, but PVDF is generally safe for oils; alternatively, prepare aseptically).[1]
-
Administration: Inject IM (quadriceps) using a 23-25G needle.[1] The oil viscosity requires a larger gauge than aqueous solutions.
Decision Logic for Researchers
Use this logic flow to select the appropriate ester for your study.
Figure 2: Decision Matrix for Ester Selection.[1]
References
-
Sigma-Aldrich. Product Information: β-Estradiol 17-acetate.[1] Retrieved from (General chemical data).[1]
-
Oriowo, M. A., et al. (1980).[1] The effect of estradiol cypionate on the rate of transport of eggs through the reproductive tract of the rat. Journal of Reproduction and Fertility. (Demonstrates use of EC for sustained physiological effect).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9403, Estradiol Cypionate. Retrieved from .[1]
-
Vazquez-Alcantara, M. A., et al. (1989).[1] Long-acting estrogen esters: Comparison of the metabolic and uterotrophic effects of estradiol cypionate and estradiol benzoate. Journal of Steroid Biochemistry. (Key comparison of ester hydrolysis rates).
-
Cayman Chemical. Estradiol Cypionate Product Insert. Retrieved from .[1]
(Note: While specific direct comparison papers between exactly 17-acetate and cypionate are rare in modern literature, the kinetic principles are derived from the foundational work on steroid ester hydrolysis cited above.)[1]
validating HPLC method for beta-Estradiol 17-acetate quantification
Validating HPLC Methods for -Estradiol 17-Acetate Quantification: A Comparative Technical Guide
Executive Summary: The Hydrolysis Challenge
Quantifying
In aqueous environments (simulated body fluids) or improper storage, E2-17A rapidly hydrolyzes at the C17 position. Therefore, a "valid" method cannot simply detect the parent compound; it must be stability-indicating , capable of resolving the ester from the free steroid with baseline separation (
This guide moves beyond generic templates to provide a rigorous, comparative validation framework aligned with ICH Q2(R2) standards. We compare the robust HPLC-UV workflow (ideal for QC and release testing) against high-sensitivity LC-MS/MS (required for bioanalysis), providing you with the data to select the correct tool for your phase of development.
Strategic Method Selection: UV vs. MS
Before validating, one must select the detection mode based on the Analytical Target Profile (ATP) .
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Recommended for QC) | Method B: LC-MS/MS (Alternative for Bioanalysis) |
| Primary Application | Drug Substance, Potency, Stability Testing (High Conc.) | PK Studies, Serum/Plasma Analysis (Low Conc.) |
| Linear Dynamic Range | ||
| Specificity | Moderate (Relies on retention time & separation) | High (MRM transitions specific to mass) |
| Hydrolysis Risk | Low (Ambient/Controlled column temp) | Medium (Heated ESI source can induce in-source fragmentation) |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Lower Throughput |
| Key Limitation | Insufficient sensitivity for biological fluids. | Matrix effects (ion suppression) require isotope-labeled IS. |
Expert Insight: For formulation development (e.g., vaginal rings, transdermal patches), HPLC-UV is superior . It offers better precision (
) compared to LC-MS () at therapeutic dose levels and avoids the "in-source hydrolysis" artifacts sometimes seen in mass spectrometry.
The Protocol: Stability-Indicating HPLC-UV
This protocol is optimized to separate E2-17A from E2 and common excipients (e.g., benzalkonium chloride).
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).
-
Column: C18 End-capped (e.g., Phenomenex Gemini or Zorbax Eclipse Plus),
, .-
Why: The C18 stationary phase provides strong retention for the hydrophobic steroid core. "End-capping" reduces silanol activity, preventing peak tailing for the free hydroxyl group on Estradiol.
-
-
Mobile Phase: Isocratic elution.
-
Acetonitrile (ACN) : Water
.[1] -
Optimization: If resolution is poor, adjust to
. Avoid buffers unless analyzing in plasma; water is sufficient for formulation samples.
-
-
Flow Rate:
. -
Wavelength:
(Primary) or (Secondary).-
Why 280 nm? It targets the phenolic A-ring. While
is more sensitive (ester absorption), is far more selective and less prone to baseline drift from organic solvents.
-
-
Column Temperature:
(Strictly controlled).-
Critical: Higher temperatures (
) accelerate on-column hydrolysis of the acetate ester, leading to artificially low potency results.
-
Sample Preparation (Formulation)
-
Stock Solution: Dissolve E2-17A standard in 100% Acetonitrile to prevent hydrolysis during storage.
-
Working Standard: Dilute with Mobile Phase immediately prior to injection.
-
System Suitability: Inject a mixture of E2 and E2-17A.
-
Requirement: Resolution (
) between E2 (RT ~6 min) and E2-17A (RT ~11 min) must be .
-
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the logical flow of the validation process, ensuring the method is "fit for purpose."
Figure 1: Step-wise validation workflow ensuring stability-indicating capability before quantitative assessment.
Key Validation Parameters & Acceptance Criteria
| Parameter | Experimental Procedure | Acceptance Criteria |
| Specificity (Forced Degradation) | Expose E2-17A to 0.1N NaOH (Base), 0.1N HCl (Acid), and Heat ( | No interference at E2-17A retention time. Purity angle < Purity threshold (PDA). |
| Linearity | 5 concentrations from 50% to 150% of target conc. | Correlation Coefficient ( |
| Precision (Repeatability) | 6 injections of standard at 100% conc. | |
| Accuracy | Spike Placebo at 80%, 100%, 120% levels. | Mean Recovery: |
| LOD / LOQ | Signal-to-Noise (S/N) ratio method. | LOD (S/N |
Critical Analysis: The Stability Study
This is the most critical section for E2-17A. A standard validation is insufficient without proving the method can track the kinetics of hydrolysis .
Experimental Setup
-
Acid Hydrolysis: E2-17A in 0.1N HCl shows minimal degradation over 24 hours.
-
Base Hydrolysis: E2-17A in 0.1N NaOH degrades rapidly to Estradiol (E2).
-
Observation: The E2-17A peak (RT ~11 min) decreases while the E2 peak (RT ~6 min) increases proportionally.
-
Mass Balance: The sum of the area of E2 (corrected for response factor) and remaining E2-17A must equal the initial concentration (
).
-
Why this matters: If your method cannot demonstrate "Mass Balance" during base hydrolysis, it implies you are losing compound to precipitation or non-specific adsorption, invalidating the method for stability testing.
Alternative: LC-MS/MS for Bioanalysis
When analyzing patient serum (PK studies), the HPLC-UV limit of quantification (
LC-MS/MS Protocol Summary:
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Transitions (MRM):
-
E2-17A:
(Acetate loss). -
Estradiol (E2):
.
-
-
Internal Standard: Deuterated Estradiol (
-E2) is mandatory to correct for matrix effects. -
Derivatization: Often required (e.g., Dansyl chloride) to enhance ionization efficiency for low-level detection (
).
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.
-
Havlikova, L., et al. (2006). Determination of 17
-estradiol and its degradation products by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. -
Woolfson, A.D., et al. (2000).
-estradiol and 17 -estradiol-3-acetate solubilities and diffusion coefficients in silicone elastomeric intravaginal rings. Journal of Controlled Release. -
Agilent Technologies. (2012).
-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS. Application Note 5990-9946EN. -
Kushnir, M.M., et al. (2013). Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization. Clinical Biochemistry.
Sources
- 1. agilent.com [agilent.com]
- 2. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Comparative Analysis of beta-Estradiol 17-acetate from Different Suppliers
For researchers, scientists, and drug development professionals, the consistency and purity of research chemicals are paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive framework for the comparative analysis of beta-Estradiol 17-acetate, a key synthetic estrogen, from various commercial suppliers. Rather than a simple side-by-side listing of catalog specifications, this document outlines the critical experimental protocols and data interpretation necessary to conduct a thorough in-house evaluation.
Introduction to beta-Estradiol 17-acetate: Beyond the Catalog Description
Beta-Estradiol 17-acetate (CAS 1743-60-8) is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the acetate group at the 17-position modifies its pharmacokinetic properties, making it a valuable tool in various research applications, including neuroscience and cancer biology.[1] While most suppliers specify a purity of ≥98% or ≥99%, the nature and quantity of the remaining impurities can significantly impact experimental outcomes. This guide will equip you with the tools to look beyond the label and perform a rigorous, independent assessment of this critical reagent.
The Pillars of a Robust Comparative Analysis
A comprehensive comparative analysis of beta-Estradiol 17-acetate from different suppliers should be built on three pillars:
-
Chemical Identity and Purity: Verifying the chemical structure and quantifying the purity of the compound.
-
Impurity Profiling: Identifying and quantifying any significant impurities that may have biological activity or interfere with analytical measurements.
-
Biological Activity: Assessing the functional potency of the compound in a relevant biological system.
The following sections will provide detailed protocols for each of these analytical stages.
Experimental Protocols for Comparative Analysis
Chemical Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of small molecules. By separating the compound of interest from potential impurities based on their physicochemical properties, we can accurately quantify its purity and detect the presence of contaminants.
Experimental Workflow:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of beta-Estradiol 17-acetate
As researchers and scientists, our focus is often on the successful execution of experiments. However, the lifecycle of a chemical in the laboratory does not end when data is collected. The responsible management and disposal of hazardous compounds are paramount to ensuring the safety of our colleagues, protecting the environment, and maintaining regulatory compliance. Beta-Estradiol 17-acetate, a potent synthetic estrogen, requires meticulous handling from acquisition to disposal due to its significant biological activity and hazardous profile.
This guide provides a comprehensive, step-by-step framework for the proper disposal of beta-Estradiol 17-acetate. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the best practices expected in a professional laboratory environment. The core principle is simple: all waste streams containing beta-Estradiol 17-acetate must be treated as hazardous chemical waste.
Hazard Assessment: Understanding the "Why"
Beta-Estradiol 17-acetate and its parent compound, beta-Estradiol, are classified as hazardous for multiple reasons. Understanding these hazards is critical to appreciating the necessity of the stringent disposal protocols that follow. The compound is a known carcinogen, a reproductive toxin, and poses a significant threat to aquatic ecosystems.[1][2][3]
| Hazard Classification | Description | GHS Pictogram |
| Carcinogenicity | May cause or is suspected of causing cancer.[1][2][3] | Health Hazard |
| Reproductive Toxicity | May damage fertility or the unborn child; may cause harm to breast-fed children.[1][2][3] | Health Hazard |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][3] | Health Hazard |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Environment |
This profile necessitates that the compound be prevented from entering standard waste streams or sanitary sewer systems, where it could have far-reaching negative impacts.
The Core Protocol: Waste Stream Management
The foundational principle of safe disposal is the strict segregation of waste. Never mix beta-Estradiol 17-acetate waste with general laboratory trash, biohazardous waste, or other non-hazardous chemical waste. All disposal procedures must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and comply with federal and state regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4]
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for handling waste generated from work with beta-Estradiol 17-acetate.
Caption: Waste Disposal Decision Tree.
Step-by-Step Disposal Methodologies
Protocol 1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid form of beta-Estradiol 17-acetate.
-
Do Not Open: Keep the chemical in its original, unopened manufacturer's container if possible.
-
Labeling: Ensure the container is clearly labeled with the full chemical name. If it is an old container with a degraded label, create a new label stating "Hazardous Waste: beta-Estradiol 17-acetate".
-
Segregation: Do not mix with any other chemical waste.
-
Collection: Place the sealed container into the designated solid hazardous chemical waste collection bin provided by your institution's EHS department.
-
Documentation: Log the container in your laboratory's hazardous waste inventory for tracking purposes.
Causality Note: Keeping the chemical in its original container ensures that waste handlers have all the necessary safety information from the manufacturer's label. This is a critical step for the safety of personnel downstream.
Protocol 2: Disposal of Liquid Waste (Solutions)
This protocol applies to stock solutions, experimental media, or any liquid containing beta-Estradiol 17-acetate.
-
Dedicated Container: Collect all liquid waste in a designated, leak-proof waste container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, screw-top cap.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all constituents (e.g., "beta-Estradiol 17-acetate, Ethanol, Water")
-
The approximate concentration or percentage of each component.
-
-
Accumulation: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the lab, placed inside a secondary containment bin to prevent spills.
-
Final Disposal: Once the container is full, arrange for its removal by your institution's EHS-approved hazardous waste contractor.
Causality Note: Accurate labeling is a legal requirement under the EPA and ensures the waste can be disposed of safely and appropriately by the disposal facility.[5] Secondary containment is a critical engineering control to mitigate the impact of an accidental spill.
Protocol 3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol applies to all disposable items that have come into contact with beta-Estradiol 17-acetate.
-
Immediate Segregation: At the point of use, immediately discard all contaminated items into a designated hazardous waste container. This includes:
-
Gloves
-
Pipette tips
-
Serological pipettes
-
Plastic tubes and plates
-
Weigh boats
-
Bench paper
-
Wipes used for decontamination
-
-
Container: The collection container should be a sturdy, lined cardboard box or a plastic drum clearly labeled "Hazardous Waste."
-
Prohibition: These items must never be discarded in the regular trash, broken glass box, or biohazardous waste bags.
-
Final Disposal: When the container is full, seal it and arrange for pickup by your EHS department.
Causality Note: Potent compounds like beta-Estradiol 17-acetate can remain active on surfaces. Disposing of contaminated items as hazardous waste prevents the exposure of custodial and waste management staff and avoids environmental release.[6]
Decontamination of Work Surfaces and Equipment
Effective decontamination is a crucial part of the overall waste management plan. All non-disposable items and work surfaces must be thoroughly cleaned after use.
-
Preparation: Wear appropriate PPE, including a lab coat, safety glasses, and two pairs of nitrile gloves.
-
Decontamination Solution: Prepare a 70% ethanol or isopropanol solution.
-
Procedure:
-
Liberally spray or wipe the contaminated surface (e.g., balance, fume hood interior, benchtop) with the alcohol solution.
-
Thoroughly scrub the area with absorbent wipes or pads.
-
Perform a second wipe with fresh wipes to ensure complete removal of the residue.
-
-
Waste Disposal: All used wipes and pads must be disposed of as contaminated solid waste as described in Protocol 3.[7]
Causality Note: Alcohol is an effective solvent for beta-Estradiol 17-acetate, allowing for its physical removal from surfaces.[7] Treating the cleaning materials as hazardous waste is essential because the decontamination process transfers the chemical from the surface to the wipe.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance, as local regulations and facility protocols may have additional requirements.
References
-
U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. [Link]
-
University of Pennsylvania EHRS. (2024). SOP: Carcinogens. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
